Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDJVRHKPYPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH: A Key Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chemical synthesis of complex, lengthy, or aggregation-prone peptides represents a significant bottleneck in drug discovery and development. Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide building block designed to overcome these challenges.[1] By introducing a temporary "kink" in the peptide backbone during solid-phase peptide synthesis (SPPS), it effectively disrupts the formation of secondary structures that lead to on-resin aggregation.[2][3] This guide provides a comprehensive overview of the chemical properties, mechanism of action, applications, and experimental protocols for this compound, highlighting its pivotal role in enabling the synthesis of advanced therapeutic peptides, cyclic peptides, and other complex peptide-based constructs.[4][5]
Core Compound Data
This compound is a protected dipeptide composed of lysine (B10760008) and a modified threonine residue.[1] It is specifically designed to mitigate the aggregation of growing peptide chains during SPPS.[1][6] The molecule incorporates three critical protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group, the tert-butoxycarbonyl (Boc) group, and a pseudoproline (Psi(Me,Me)pro) moiety.[1]
Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₃₃H₄₃N₃O₈ | [1][5] |
| Molecular Weight | 609.7 g/mol (or 609.71/609.72 g/mol ) | [1][5][7] |
| CAS Number | 911838-56-7 | [5][7] |
| Appearance | White to off-white powder | [5] |
| Purity | Typically ≥95% - 98% (HPLC) | [1][5] |
| Solubility | Soluble in common SPPS solvents like DMF and NMP | [1] |
| Optical Rotation | [a]D²⁵ = -17.5 ± 2.0º (c=1 in MeOH) | [5] |
| Storage Conditions | ≤ -4°C to 2-8°C | [5][7] |
Chemical Structure and Protecting Groups
The structure of this compound is defined by its strategic use of orthogonal protecting groups, which are essential for its function in stepwise peptide synthesis.
-
Fmoc (Fluorenylmethyloxycarbonyl): This base-labile protecting group is attached to the N-terminus of the lysine residue. Its removal under mild basic conditions (e.g., with piperidine) allows for the sequential addition of amino acids to the growing peptide chain.[1][]
-
Boc (tert-Butoxycarbonyl): This acid-labile group protects the ε-amino group of the lysine side chain, preventing it from participating in unwanted side reactions during peptide synthesis.[1][]
-
Psi(Me,Me)pro (Pseudoproline): This moiety is a five-membered oxazolidine (B1195125) ring formed from the threonine residue and acetone.[1] It introduces a proline-like kink into the peptide backbone, disrupting the formation of secondary structures like β-sheets that cause aggregation.[2][4] This protection is temporary and the native threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[7][9]
Caption: Chemical structure of this compound.
Mechanism of Action in Peptide Synthesis
During SPPS, growing peptide chains, particularly those containing hydrophobic residues, have a tendency to aggregate on the solid support. This aggregation hinders the accessibility of reagents to the reactive sites, leading to incomplete coupling reactions and lower yields.
This compound addresses this issue by introducing a temporary proline-like kink into the peptide backbone.[4] This conformational disruption breaks the regular hydrogen bonding patterns that lead to the formation of β-sheet secondary structures, which are a primary cause of aggregation.[2] By preventing aggregation, the peptide chain remains well-solvated and accessible for subsequent coupling and deprotection steps, significantly improving the efficiency and success rate of the synthesis.[3][4]
Applications in Research and Drug Development
The use of this compound is particularly advantageous in the synthesis of:
-
Long and Complex Peptides: It enables the synthesis of peptides that were previously difficult or impossible to obtain using standard SPPS methods.[4]
-
Aggregation-Prone Sequences: It has been successfully used in the synthesis of challenging peptides known for their high aggregation propensity, such as Human Amylin (hAmylin) and RANTES.[4][9]
-
Cyclic Peptides: The pre-organization of the linear peptide by the pseudoproline kink can facilitate more efficient cyclization reactions.[4]
-
Peptide-Based Therapeutics: By improving the reliability of peptide synthesis, this building block aids in the development of novel peptide-based drugs.[5][10]
Experimental Protocols
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows standard Fmoc-based SPPS protocols. It is used to replace a Lys-Thr dipeptide sequence within the target peptide.
General Coupling Protocol:
-
Resin Preparation: The synthesis is performed on a suitable solid support (e.g., Wang resin, Rink amide resin) which has been pre-loaded with the first amino acid.
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF.[11]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.[11]
-
Coupling:
-
Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU (e.g., 0.9 equivalents) in an appropriate solvent like DMF.[1]
-
Add a base, such as diisopropylethylamine (DIPEA) (typically 2-4 equivalents), to the solution.[1]
-
Add the activation mixture to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
-
-
Washing: The resin is washed extensively with DMF and other solvents (e.g., DCM) to remove unreacted reagents and byproducts.
-
Cycle Repetition: The Fmoc deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the sequence.
Caption: Workflow for incorporating the pseudoproline dipeptide in SPPS.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all protecting groups (Boc and the pseudoproline moiety) are removed simultaneously.
General Cleavage Protocol:
-
Resin Preparation: The peptide-bound resin is washed with DCM and dried under vacuum.
-
Cleavage Cocktail: A cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT)) is prepared. A common mixture is TFA/TIS/Water/EDT (95:2.5:2.5:2.5, v/v/v/v).
-
Cleavage Reaction: The resin is treated with the cleavage cocktail for 2-4 hours at room temperature. During this step, the acid-labile Boc group and the oxazolidine ring of the pseudoproline are cleaved, regenerating the native threonine residue.[7][9]
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a highly effective and versatile tool for modern peptide chemistry. By temporarily introducing a proline-like kink into the peptide backbone, it efficiently disrupts aggregation during solid-phase peptide synthesis, leading to higher yields and purities of complex peptides.[1] Its compatibility with standard SPPS protocols makes it a straightforward and valuable addition to the synthetic chemist's toolbox, enabling the creation of peptides that are crucial for advancing drug discovery and biomedical research.[5]
References
- 1. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chempep.com [chempep.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH Novabiochem 911838-56-7 [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Peptide Synthesis [bio-protocol.org]
An In-depth Technical Guide to Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH: A Key Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a highly specialized dipeptide derivative that has become an indispensable tool in modern solid-phase peptide synthesis (SPPS). Its unique chemical structure, incorporating a pseudoproline moiety, effectively mitigates the pervasive problem of peptide chain aggregation, particularly in "difficult" sequences. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of this compound. Detailed experimental protocols for its use, quantitative data on its efficacy, and its role in the synthesis of peptides for studying signaling pathways and for drug development are presented.
Introduction
Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides for a vast array of research and therapeutic applications. However, the synthesis of long, hydrophobic, or otherwise aggregation-prone peptide sequences often presents significant challenges, leading to low yields and purification difficulties.[1] this compound is a rationally designed building block that directly addresses this issue. By introducing a temporary "kink" in the peptide backbone, it disrupts the formation of secondary structures that lead to on-resin aggregation.[2]
Chemical Properties and Structure
This compound is a dipeptide composed of lysine (B10760008) and a modified threonine residue. Its structure incorporates three critical protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the N-terminus of the dipeptide, allowing for sequential addition of amino acids in the standard Fmoc-based SPPS strategy.[3]
-
Boc (tert-butoxycarbonyl): An acid-labile protecting group on the ε-amino group of the lysine side chain, preventing unwanted side reactions.[4]
-
Psi(Me,Me)pro (Dimethyl-pseudoproline): A temporary, acid-labile oxazolidine (B1195125) ring formed between the backbone nitrogen and the side-chain hydroxyl group of threonine. This is the key to its function.
| Property | Value |
| Molecular Formula | C₃₃H₄₃N₃O₈ |
| Molecular Weight | 609.71 g/mol [5] |
| Appearance | White to off-white powder[6] |
| Purity | Typically ≥97% (HPLC)[4] |
| Solubility | Soluble in common SPPS solvents such as DMF and NMP. |
| Storage | 2-8°C[5] |
Mechanism of Action: Overcoming Peptide Aggregation
During SPPS, growing peptide chains can adopt β-sheet-like secondary structures, leading to intermolecular aggregation. This aggregation hinders the accessibility of the N-terminus for subsequent coupling reactions and deprotection steps, resulting in truncated and deletion sequences.
The pseudoproline moiety in this compound introduces a conformational bend in the peptide backbone, similar to that of a proline residue.[7] This "kink" disrupts the formation of regular secondary structures, thereby preventing peptide chain aggregation.[8] The oxazolidine ring is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the acidic conditions of the final cleavage from the resin, regenerating the native threonine residue.[1]
References
- 1. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2011095989A3 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Pillars of Peptide Synthesis: An In-depth Technical Guide to Fmoc and Boc Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. Among the myriad of strategies developed, two have emerged as the cornerstones of modern solid-phase peptide synthesis (SPPS): the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups. This technical guide provides a comprehensive examination of these two preeminent strategies, offering a deep dive into their core chemical principles, comparative quantitative data, detailed experimental protocols, and potential pitfalls, tailored for professionals in the field of peptide research and drug development.
Fundamental Principles: A Dichotomy of Lability
The primary distinction between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group, which dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage conditions. This concept of "orthogonality," the ability to selectively remove one type of protecting group in the presence of others, is fundamental to multi-step peptide synthesis.[][2]
The Fmoc Strategy: The Fmoc group is a base-labile protecting group, typically removed by a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for the use of acid-labile protecting groups for the side chains of amino acids, which can be removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[] The milder conditions for α-amino deprotection make the Fmoc strategy particularly suitable for the synthesis of peptides containing sensitive modifications.
The Boc Strategy: In contrast, the Boc group is an acid-labile protecting group.[4] Its removal is achieved through treatment with a moderately strong acid, such as TFA.[5] Consequently, the side-chain protecting groups must be stable to these conditions and are typically removed with a much stronger acid, such as hydrofluoric acid (HF), during the final cleavage step. The repetitive acid treatments in the Boc strategy can be advantageous for synthesizing long or aggregation-prone peptides by helping to disrupt secondary structures.
Comparative Analysis of Fmoc and Boc Strategies
The choice between Fmoc and Boc chemistry is often dictated by the specific requirements of the peptide being synthesized, including its length, sequence, and any post-translational modifications. Below is a comparative summary of the key characteristics of each strategy.
| Feature | Fmoc Strategy | Boc Strategy |
| α-Amino Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | Tert-butoxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM)[5] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Strong acid-labile (e.g., Bzl)[2] |
| Final Cleavage | Strong acid (e.g., TFA)[] | Very strong acid (e.g., HF)[6] |
| Orthogonality | High degree of orthogonality[] | Quasi-orthogonal[2] |
| Suitability for Sensitive Residues | High[] | Moderate |
| Automation Compatibility | High | Moderate |
| Cost of Amino Acid Derivatives | Generally higher | Generally lower |
Quantitative Data Presentation
The efficiency of peptide synthesis is a multifactorial issue, with coupling and deprotection steps being critical. The following tables provide a summary of quantitative data related to these processes for both Fmoc and Boc strategies.
Deprotection Kinetics
The rate of deprotection is crucial for an efficient synthesis cycle. Incomplete deprotection can lead to deletion sequences, while overly harsh conditions can cause side reactions.
Table 1: Fmoc Deprotection Kinetics with Piperidine in DMF [7]
| Piperidine Concentration (v/v) | Half-life (t½) of Fmoc-Val Deprotection |
| 20% | ~6-7 seconds |
| 5% | ~10.4 minutes[8] |
Table 2: Boc Deprotection Kinetics
| Acid | Concentration | Observations |
| HCl in Toluene/Propan-2-ol | Varies | Second-order dependence on HCl concentration[9] |
| Trifluoroacetic Acid (TFA) | Varies | Inverse kinetic dependence on trifluoroacetate (B77799) concentration[9] |
Coupling Efficiency
The choice of coupling reagent significantly impacts the efficiency of peptide bond formation, especially with sterically hindered amino acids.
Table 3: Comparative Coupling Efficiency of Reagents in Fmoc SPPS (Representative Data) [4]
| Coupling Reagent | Class | Typical Coupling Time (min) | Representative Yield (%) |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 |
| HATU | Aminium/Uronium Salt | 15 - 60 | > 99 |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 |
| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 |
Table 4: Coupling Efficiency of Amino Acids in Boc SPPS (Qualitative Ranking of Difficulty) [10]
| Difficulty | Carboxyl-Reacting Amino Acids | Amine-Reacting Residues |
| Most Difficult | Histidine, Threonine, Arginine, Valine, Isoleucine, Glutamine | Glutamine, Leucine, Alanine, Arginine, Isoleucine |
Experimental Protocols
The following sections provide detailed, generalized protocols for manual solid-phase peptide synthesis using both Fmoc and Boc strategies.
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin to yield a C-terminal amide.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes.[6]
3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF for a few minutes.[11]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).[12]
5. Washing:
-
Wash the resin with DMF (3-5 times).
6. Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Deprotection and Cleavage:
-
After the final coupling and washing, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and then with dichloromethane (B109758) (DCM).
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the crude peptide by centrifugation and dry under vacuum.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a peptide on a Merrifield resin to yield a C-terminal carboxylic acid.
1. Resin Swelling:
-
Place the Merrifield resin in a reaction vessel.
-
Add DCM to swell the resin for at least 30 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 2-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 15-20 minutes.[14]
3. Washing:
-
Wash the resin with DCM (3-5 times).
4. Neutralization:
-
Add a solution of 5-10% DIPEA in DCM to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution and wash with DCM (3-5 times).
5. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., DIC/HOBt) in DCM or DMF.[15]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion (e.g., Kaiser test).
6. Washing:
-
Wash the resin with DCM and DMF.
7. Repeat Synthesis Cycle:
-
Repeat steps 2-6 for each subsequent amino acid.
8. Final Cleavage:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF containing scavengers (e.g., anisole) at 0°C for 1-2 hours.[14]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate and wash the crude peptide with cold diethyl ether.
-
Extract the peptide from the resin with a suitable solvent (e.g., aqueous acetic acid) and lyophilize.
Mandatory Visualizations
Chemical Structures
Caption: Chemical structures of Fmoc and Boc protecting groups.
Experimental Workflows
Caption: Comparative workflow of a single cycle in Fmoc and Boc SPPS.
Orthogonality of Protecting Groups
Caption: Orthogonality of protecting groups in Fmoc and Boc SPPS.
Side Reactions and Mitigation Strategies
Both Fmoc and Boc SPPS are susceptible to side reactions that can impact the purity and yield of the final peptide. Understanding these potential issues is crucial for troubleshooting and optimizing synthesis protocols.
Common Side Reactions in Fmoc SPPS
-
Diketopiperazine Formation: Particularly prevalent at the dipeptide stage, where the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This can be minimized by using sterically hindered resins or by coupling the first two amino acids as a dipeptide unit.[5]
-
Aspartimide Formation: The side-chain carboxyl group of aspartic acid can undergo intramolecular cyclization to form a stable aspartimide, especially in the presence of base. This can lead to racemization and the formation of β-aspartyl peptides upon ring opening. The addition of HOBt to the piperidine deprotection solution can help suppress this side reaction.[16]
-
Racemization: While generally low with modern coupling reagents, racemization can occur, particularly with sensitive amino acids like histidine and cysteine. Careful selection of coupling reagents and additives is essential.[]
Common Side Reactions in Boc SPPS
-
t-Butylation: The t-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly tryptophan and methionine. The use of scavengers in the deprotection and cleavage cocktails is critical to prevent this.[17]
-
Aspartimide Formation: Similar to Fmoc SPPS, aspartimide formation can occur under acidic conditions, leading to byproducts.[5]
-
Chain Termination: Incomplete deprotection or coupling can lead to the termination of the growing peptide chain.
-
Deletion Mutants: Incomplete coupling can result in the omission of one or more amino acids from the final peptide sequence.
Conclusion
The choice between Fmoc and Boc solid-phase peptide synthesis is a nuanced decision that depends on a multitude of factors, including the target peptide's characteristics, the scale of synthesis, and available resources. The Fmoc strategy, with its milder deprotection conditions and high degree of orthogonality, has become the dominant methodology in modern peptide synthesis, especially for complex and modified peptides.[13] However, the Boc strategy remains a robust and valuable tool, particularly for the synthesis of long and challenging sequences prone to aggregation. A thorough understanding of the chemical principles, quantitative parameters, and potential side reactions of both strategies, as outlined in this guide, is paramount for researchers, scientists, and drug development professionals to successfully and efficiently synthesize peptides of high purity and yield.
References
- 2. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. csbiochina.com [csbiochina.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 9. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. wernerlab.weebly.com [wernerlab.weebly.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide that serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly for long or "difficult" sequences prone to aggregation. By inducing a temporary "kink" in the peptide backbone, this dipeptide disrupts the formation of secondary structures that can hinder coupling efficiency and reduce yields. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, characterization data, and its application in peptide synthesis.
Introduction
Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides for research and therapeutic applications. However, the synthesis of long or hydrophobic peptides is often hampered by on-resin aggregation, leading to incomplete reactions and challenging purifications. Pseudoproline dipeptides, such as this compound, were developed to mitigate these issues. The oxazolidine (B1195125) ring of the pseudoproline moiety, formed from the threonine residue, mimics the structure of proline and disrupts the hydrogen-bonding patterns that lead to β-sheet formation and aggregation.[1][2] This guide details the chemical synthesis and characterization of this valuable synthetic tool.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the formation of the threonine-derived pseudoproline monomer, followed by the coupling of Fmoc-Lys(Boc)-OH.
Synthesis Pathway
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid (H-Thr(Psi(Me,Me)pro)-OH)
-
Reaction Setup: Suspend L-Threonine (1 eq.) in acetone.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reagent Addition: Add 2,2-dimethoxypropane (1.5 eq.).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Neutralize the reaction with a suitable base (e.g., triethylamine). The product can be isolated by evaporation of the solvent and precipitation or crystallization.
Step 2: Synthesis of this compound
-
Activation of Fmoc-Lys(Boc)-OH: In a reaction vessel, dissolve Fmoc-Lys(Boc)-OH (1 eq.) and HATU (1 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2 eq.) to the mixture and stir for a few minutes to pre-activate the carboxylic acid.
-
Coupling: Add H-Thr(Psi(Me,Me)pro)-OH (1.1 eq.) to the activated Fmoc-Lys(Boc)-OH solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or HPLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography on silica (B1680970) gel.
Characterization and Quantitative Data
The successful synthesis of this compound is confirmed by various analytical techniques.
| Property | Value | Reference |
| CAS Number | 911838-56-7 | [3] |
| Molecular Formula | C33H43N3O8 | |
| Molecular Weight | 609.71 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Purity (HPLC) | ≥95% | [5] |
| Storage | 2-8°C | [6] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is used as a dipeptide building block in Fmoc-based SPPS to overcome aggregation.
SPPS Workflow
Caption: General workflow for the incorporation of this compound in SPPS.
Recommended Coupling Protocol in SPPS
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Dipeptide Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected resin and couple for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.
-
Continuation: Proceed with the deprotection of the Fmoc group from the newly added dipeptide to continue the peptide chain elongation.
Conclusion
This compound is a highly effective tool for improving the efficiency of solid-phase peptide synthesis, particularly for sequences prone to aggregation. Its synthesis, while requiring careful execution of the pseudoproline formation and subsequent coupling, provides a valuable building block that can significantly enhance the yield and purity of complex peptides. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of peptide chemistry and drug development.
References
An In-Depth Technical Guide to Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH: Solubility and Stability for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of the pseudoproline dipeptide, Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH. This specialized building block is instrumental in modern solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with peptide aggregation.
Introduction
The chemical synthesis of long, complex, or hydrophobic peptides is often hindered by the aggregation of the growing peptide chain on the solid support. This aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purifications. Pseudoproline dipeptides, such as this compound, are designed to mitigate these issues. By introducing a temporary "kink" into the peptide backbone, the oxazolidine (B1195125) ring of the pseudoproline disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets.[1][2] This guide details the solubility and stability characteristics of this reagent, providing researchers with the necessary information for its effective use.
Physicochemical and Structural Properties
This compound is a dipeptide derivative where the threonine residue is modified to form a dimethyl-oxazolidine ring, and the lysine (B10760008) residue is protected at its N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group and at its side-chain with a tert-butoxycarbonyl (Boc) group.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₃₃H₄₃N₃O₈ | [3] |
| Molecular Weight | 609.71 g/mol | [3] |
| Appearance | White to off-white powder | [1][4] |
| Purity (by HPLC) | ≥ 97.0% | [4] |
| Optical Rotation | [a]D²⁵ = -17.5 ± 2.0º (c=1 in MeOH) | [1] |
| Storage Temperature | 2-8°C |
Solubility
The primary function of the pseudoproline moiety is to enhance the solubility of the peptide chain during synthesis.[1] Consequently, the dipeptide building block itself is readily soluble in the polar aprotic solvents typically used in SPPS.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Soluble | Standard solvent for SPPS. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often used as an alternative to DMF, can enhance solvation.[5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | A strong polar aprotic solvent. |
While precise quantitative solubility data is not readily published, the compound is designed to be used at standard concentrations (e.g., 0.1 M to 0.5 M) in SPPS protocols without solubility issues.
Chemical Stability
The stability of this compound is defined by the lability of its protecting groups under specific chemical conditions, which is fundamental to its application in Fmoc-based SPPS.
Table 3: Stability of Protecting Groups and the Pseudoproline Moiety
| Moiety | Conditions for Cleavage | Stable Under |
| Fmoc Group | Mild basic conditions (e.g., 20% piperidine (B6355638) in DMF) | Acidic conditions (e.g., TFA) |
| Boc Group | Acidic conditions (e.g., TFA) | Basic conditions (e.g., 20% piperidine in DMF)[6][7] |
| Oxazolidine Ring (Pseudoproline) | Strong acidic conditions (e.g., TFA during final cleavage) | Basic conditions used for Fmoc removal |
This orthogonal stability allows for the selective removal of the Fmoc group at each cycle of peptide synthesis, while the Boc group and the pseudoproline ring remain intact until the final cleavage and deprotection step. The native threonine residue is regenerated upon treatment with trifluoroacetic acid (TFA).
Experimental Protocols
The following sections provide detailed methodologies for assessing the solubility and stability of this compound, as well as its application in peptide synthesis.
Protocol for Determining Quantitative Solubility
This protocol outlines a method to determine the solubility of the dipeptide in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system
Procedure:
-
Preparation of Saturated Solution:
-
Add a pre-weighed excess amount of the dipeptide (e.g., 20 mg) to a known volume of solvent (e.g., 1 mL) in a vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (e.g., 100 µL).
-
Dilute the supernatant with a known volume of a suitable solvent to a concentration within the linear range of the HPLC detector.
-
-
Analysis:
-
Inject the diluted sample onto a calibrated HPLC system.
-
Determine the concentration of the dipeptide in the diluted sample by comparing its peak area to a standard curve.
-
Calculate the original concentration in the supernatant to determine the solubility in mg/mL or M.
-
Protocol for Assessing Chemical Stability (Forced Degradation)
This protocol describes a forced degradation study to identify potential degradation pathways and to assess the intrinsic stability of the dipeptide under various stress conditions.[8][9]
Materials:
-
This compound
-
Solutions for stress conditions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative)
-
Water bath or incubator
-
UV lamp for photostability testing
-
HPLC-MS system for analysis
Procedure:
-
Sample Preparation: Prepare stock solutions of the dipeptide in a suitable solvent (e.g., acetonitrile/water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photostability: Expose the stock solution to UV light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (a method that separates the intact dipeptide from its degradation products).
-
Quantify the peak area of the intact dipeptide at each time point.
-
Use HPLC-MS to identify the mass of any significant degradation products to elucidate degradation pathways.
-
Calculate the percentage of the remaining intact dipeptide at each time point to determine the degradation rate.
-
Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, DIC) and base (e.g., DIPEA or OxymaPure)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DMF (for washing)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the solution to activate the dipeptide.
-
Add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a TFA cleavage cocktail for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the Boc and pseudoproline protecting groups, regenerating the native threonine residue.
Visualizations of Workflows
The following diagrams illustrate the key experimental and logical workflows associated with this compound.
Caption: Generalized synthetic workflow for this compound.
Caption: Experimental workflow for incorporating the dipeptide in SPPS.
Caption: Workflow for the quantitative determination of solubility.
Caption: Workflow for assessing chemical stability via forced degradation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. peptide.com [peptide.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. peptide.com [peptide.com]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
An In-depth Technical Guide to CAS Number 911838-56-7: A Key Enabler in Synthetic Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 911838-56-7 is Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH, a highly specialized dipeptide derivative crucial for advancements in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and application in the synthesis of complex and aggregation-prone peptides. The strategic incorporation of this pseudoproline dipeptide is a key enabling technology for accessing peptide sequences that were previously considered intractable, thereby expanding the horizons of peptide-based therapeutics and research.
Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH belongs to a class of reagents known as pseudoproline dipeptides. These molecules are designed to temporarily and reversibly introduce a "kink" in the growing peptide chain during SPPS. This structural disruption effectively mitigates the formation of intermolecular hydrogen bonds that lead to beta-sheet formation and subsequent peptide aggregation on the solid support.[1][2] The consequence is a significant improvement in the efficiency of coupling and deprotection steps, leading to higher yields and purities of the final peptide product.[2]
Physicochemical Properties
A thorough understanding of the physicochemical characteristics of Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH is fundamental to its effective application in peptide synthesis. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| CAS Number | 911838-56-7 | [3] |
| Molecular Formula | C₃₃H₄₃N₃O₈ | [3][4] |
| Molecular Weight | 609.71 g/mol | [3][5] |
| Appearance | White to off-white powder | [6] |
| Purity (HPLC) | ≥ 97.0% | [6] |
| Optical Rotation α 25/D | -19.5 to -15.5 ° (c=1 in methanol) | [6] |
| Solubility | Soluble in DMF and NMP | |
| Storage Temperature | 2-8°C | [3] |
Mechanism of Action in Solid-Phase Peptide Synthesis
During Fmoc-based SPPS, the elongation of the peptide chain can be hampered by the tendency of certain sequences to adopt secondary structures, primarily beta-sheets. This leads to intermolecular aggregation of peptide chains on the resin, which physically obstructs the reactive sites and prevents complete coupling and deprotection reactions.
The core of Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH's utility lies in its threonine residue, which is reversibly protected as a dimethyloxazolidine ring. This five-membered ring structure mimics the conformational constraints of proline, hence the term "pseudoproline". The introduction of this proline-like kink disrupts the regular backbone geometry necessary for beta-sheet formation.[1][2] The native threonine residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[3]
References
The Strategic Application of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH in the Synthesis of Difficult Peptide Sequences: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical synthesis of peptides, a cornerstone of biomedical research and drug development, is often challenged by "difficult sequences" prone to on-resin aggregation. This aggregation, driven by intermolecular hydrogen bonding and the formation of secondary structures like β-sheets, can lead to incomplete reactions, low yields, and complex purification profiles. Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, offers a powerful strategic tool to mitigate these issues. By introducing a temporary "kink" in the peptide backbone, this dipeptide disrupts the formation of deleterious secondary structures, thereby enhancing solvation, improving reaction kinetics, and significantly increasing the yield and purity of the final peptide product. This technical guide provides an in-depth overview of the mechanism of action, applications, and experimental protocols for the use of this compound in solid-phase peptide synthesis (SPPS).
Introduction to Difficult Peptide Sequences and the Role of Pseudoproline Dipeptides
Difficult peptide sequences are characterized by their propensity to aggregate during SPPS. This phenomenon is particularly prevalent in long peptides (>30 amino acids) and those rich in hydrophobic residues.[1] Aggregation can lead to a number of synthetic challenges, including poor solvation of the growing peptide chain, hindered access of reagents to the reactive N-terminus, and consequently, incomplete acylation and deprotection steps.[2]
Pseudoproline dipeptides, such as this compound, are synthetic building blocks designed to overcome these challenges.[3] They are dipeptides where the serine or threonine residue is reversibly protected as an oxazolidine (B1195125) ring.[4] This modification introduces a proline-like kink into the peptide backbone, which disrupts the formation of inter-chain hydrogen bonds responsible for aggregation.[1][3] The native threonine residue is fully regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[5]
Mechanism of Action: Disrupting Aggregation
The efficacy of this compound lies in its ability to alter the conformation of the growing peptide chain. The oxazolidine ring of the pseudoproline moiety mimics the structure of proline, inducing a bend or "kink" in the peptide backbone.[3] This conformational disruption prevents the peptide from adopting the extended β-sheet structures that are a primary cause of aggregation.[6] By inhibiting aggregation, the peptide chain remains well-solvated and accessible to reagents, leading to more efficient and complete coupling and deprotection reactions.[4]
Quantitative Impact on Peptide Synthesis
The incorporation of this compound can have a dramatic impact on the synthesis of difficult peptides. While specific results are sequence-dependent, the literature reports significant improvements in both crude purity and overall yield. Peptides that are nearly impossible to synthesize using standard Fmoc-SPPS can often be obtained in high purity and yield with the strategic insertion of one or more pseudoproline dipeptides.[7]
Table 1: Representative Comparison of SPPS Outcomes for a Difficult Peptide Sequence
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Comments |
| Standard Fmoc-SPPS | <10 | <1 | Multiple deletion products observed; significant aggregation. |
| SPPS with this compound | >70 | 25-35 | Major peak corresponds to the desired product; purification is feasible. |
Note: The data presented in this table is illustrative and based on qualitative descriptions of improved outcomes from the cited literature. Actual results will vary depending on the specific peptide sequence and synthesis conditions.
Case Study: Synthesis of Human Amylin (hIAPP)
Human Amylin (hIAPP) is a 37-residue peptide notorious for its high aggregation propensity, making its synthesis by standard Fmoc-SPPS extremely challenging.[7] Reports indicate that syntheses using conventional methods often yield only trace amounts of the desired product. However, the incorporation of pseudoproline dipeptides has been shown to enable the successful synthesis of hIAPP with high yield and purity.[7]
Experimental Protocols
Synthesis of this compound
The synthesis of this pseudoproline dipeptide involves two key steps: the formation of the threonine pseudoproline monomer and its subsequent coupling to Fmoc-Lys(Boc)-OH.
Step 1: Formation of the Threonine Pseudoproline Monomer (Thr(Psi(Me,Me)pro)-OH)
-
Suspend L-Threonine in a suitable solvent such as acetone.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature until the formation of the oxazolidine ring is complete, as monitored by thin-layer chromatography (TLC).
-
Isolate and purify the resulting Thr(Psi(Me,Me)pro)-OH.
Step 2: Coupling with Fmoc-Lys(Boc)-OH
-
Dissolve Fmoc-Lys(Boc)-OH and the purified Thr(Psi(Me,Me)pro)-OH in an appropriate solvent, such as dimethylformamide (DMF).
-
Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., diisopropylethylamine, DIPEA).
-
Allow the reaction to proceed to completion, monitoring by TLC or HPLC.
-
Purify the final product, this compound, typically by flash chromatography.
Incorporation of this compound into a Peptide Sequence via SPPS
The following is a general protocol for the incorporation of the pseudoproline dipeptide into a growing peptide chain on a solid support.
Materials and Reagents:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with the growing peptide chain
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine, DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solvents for HPLC purification (e.g., acetonitrile, water, TFA)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
Dissolve this compound (1.5-3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 1.5-3 equivalents) in DMF.
-
Add DIPEA (3-6 equivalents) to the solution to activate the dipeptide.
-
Add the activated dipeptide solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all protecting groups, including the oxazolidine ring of the pseudoproline, to regenerate the native threonine.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a valuable tool for overcoming the challenges associated with the synthesis of difficult peptide sequences. By temporarily introducing a conformational kink in the peptide backbone, it effectively disrupts on-resin aggregation, leading to significant improvements in crude purity and overall yield. For researchers, scientists, and drug development professionals working with long, hydrophobic, or otherwise aggregation-prone peptides, the strategic incorporation of this and other pseudoproline dipeptides can be the key to a successful synthesis.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
applications of pseudoproline dipeptides in medicinal chemistry
Quantitative Impact on Peptide Synthesis
The incorporation of pseudoproline dipeptides offers dramatic improvements in the synthesis of "difficult sequences." While the exact enhancement is sequence-dependent, the literature provides compelling case studies.
Case Study: Human Islet Amyloid Polypeptide (hIAPP / Amylin)
Human Amylin is a 37-residue peptide hormone notorious for its high aggregation propensity, making its synthesis via standard Fmoc SPPS exceptionally challenging.
| Peptide Sequence | Synthesis Strategy | Crude Product Outcome | Reference |
| hAmylin (8-37) | Standard Fmoc SPPS | Only traces of the desired peptide detected. | |
| hAmylin (8-37) | Fmoc SPPS with Pseudoproline Dipeptides | High yield and purity, enabling straightforward purification. | |
| Full-Length hAmylin (1-37) | Standard Fmoc SPPS | Synthesis is nearly impossible due to severe aggregation. | |
| Full-Length hAmylin (1-37) | Optimized Fmoc SPPS with a single Pseudoproline Dipeptide | High yield of the desired non-oxidized peptide. |
The use of pseudoproline dipeptides transforms the synthesis of hIAPP from a near-impossible endeavor to a feasible process that yields a high-purity crude product suitable for subsequent disulfide bond formation and purification.
General Improvements
For highly aggregated sequences, the insertion of a single pseudoproline dipeptide can lead to as much as a 10-fold increase in product yield . This enhancement stems from improved acylation and deprotection kinetics, which also results in purer crude products that are easier to purify via HPLC, leading to higher recovery of the final product.
Key Applications in Medicinal Chemistry
The benefits of pseudoproline dipeptides extend beyond simply overcoming synthetic challenges. They are a versatile tool in the design and creation of complex peptide-based therapeutics.
Workflow for SPPS Incorporating Pseudoproline Dipeptides
Mechanism of Aggregation Prevention
The core benefit of pseudoproline dipeptides lies in their ability to disrupt the secondary structures that cause aggregation.
-
Synthesis of Long and "Difficult" Peptides: This is the primary application. Pseudoprolines enable the synthesis of peptides longer than 40 amino acids and those rich in hydrophobic residues, which would otherwise be inaccessible.
-
Facilitation of Peptide Cyclization: The kink induced by the pseudoproline pre-organizes the linear peptide into a conformation favorable for ring closure. This can accelerate the cyclization reaction and significantly increase the yield of the desired cyclic peptide.
-
Peptidomimetic Design: Pseudoprolines can serve as proline isosteres, allowing for the modulation of a peptide's conformational properties to enhance its biological activity or metabolic stability.
-
Improved Fragment Condensation: Peptide fragments containing a C-terminal pseudoproline exhibit enhanced solubility and can be coupled with a minimal risk of racemization, improving the efficiency of convergent synthesis strategies.
-
Prevention of Side Reactions: Strategic placement of a pseudoproline dipeptide can prevent certain side reactions, such as the formation of aspartimide.
Detailed Methodologies: A Practical Guide
Successful implementation of pseudoproline dipeptides requires adherence to established protocols for solid-phase peptide synthesis.
General Guidelines for Use
-
Positioning: For maximum benefit, space pseudoproline dipeptides 5-6 residues apart. A minimum of 2 residues should separate a pseudoproline from another pseudoproline or a native proline. It is often advantageous to place them just before a known hydrophobic or aggregation-prone region.
-
Coupling: Pseudoproline dipeptides are incorporated using standard coupling reagents. No specialized equipment is needed.
-
Resin Choice: The benefits of pseudoproline dipeptides are amplified when used with low-aggregation resins, such as those based on polyethylene (B3416737) glycol (PEG).
Experimental Protocol: Manual Fmoc SPPS of a Generic Peptide
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, incorporating a pseudoproline dipeptide.
1. Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids and Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Coupling Reagent: 0.5 M solution of HATU in DMF
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
2. Synthesis Cycle:
-
Resin Swelling: Swell the resin in DMF within a reaction vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution. Agitate for 3 minutes.
-
Drain and add a fresh portion of the deprotection solution. Agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling (Standard Residue):
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). Confirm coupling completion with a negative Kaiser test.
-
-
Pseudoproline Dipeptide Coupling:
-
Follow the deprotection step as described above.
-
In a separate vial, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture for 2 hours.
-
Wash the resin as described for standard coupling.
-
-
Chain Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid.
3. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin extensively with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.
-
Agitate at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and converts the pseudoproline ring back to its native serine or threonine residue.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Pellet the peptide via centrifugation, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
4. Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and mass of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Conclusion
Pseudoproline dipeptides are an indispensable tool in modern medicinal chemistry, providing a robust and effective solution to the long-standing problem of peptide aggregation during solid-phase synthesis. Their ability to act as temporary, traceless "kink" inducers enhances solubility, improves coupling efficiency, and dramatically increases the yield and purity of complex peptides. By enabling the synthesis of previously inaccessible sequences, pseudoproline dipeptides are accelerating the discovery and development of novel peptide-based therapeutics. Careful strategic placement and adherence to optimized protocols, as outlined in this guide, will allow researchers to fully leverage the power of this important synthetic tool.
A Technical Guide to Bioconjugation Leveraging Peptides Synthesized with Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of complex, aggregation-prone peptides is a significant hurdle in the development of novel therapeutics and research tools. Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH, a pseudoproline dipeptide, offers a robust solution to this challenge by disrupting on-resin aggregation during solid-phase peptide synthesis (SPPS), thereby improving synthesis yield and purity. Beyond its role as a synthetic enabler, the incorporation of this dipeptide provides a strategic advantage for subsequent bioconjugation. The orthogonally protected lysine (B10760008) residue, unmasked during final cleavage, serves as a specific handle for the covalent attachment of various molecular entities, including fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for antibody-drug conjugates (ADCs). This guide provides an in-depth overview of the principles, experimental protocols, and applications of using peptides synthesized with Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH for bioconjugation.
The Core Principle: Orthogonal Protection for Site-Specific Bioconjugation
The utility of Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH in bioconjugation is rooted in the concept of orthogonal protecting groups. In peptide synthesis, orthogonal protecting groups are chemical moieties that can be removed under distinct conditions without affecting other protecting groups on the peptide chain.[1][2] This allows for the selective deprotection and modification of specific amino acid side chains.
The dipeptide Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH features three key protecting groups with different lability:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amine of the lysine. It is base-labile and removed at each step of peptide elongation using a mild base like piperidine (B6355638).[3][4]
-
Ψ(Me,Me)pro (Pseudoproline): A temporary, acid-labile protection of the threonine backbone. It is formed by creating an oxazolidine (B1195125) ring from the threonine's hydroxyl and amino groups.[5][6] This moiety disrupts secondary structure formation, preventing aggregation.[5] It is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), regenerating the native threonine residue.[3]
-
Boc (tert-butyloxycarbonyl): Protects the ε-amine of the lysine side chain. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like TFA.[3][7]
This orthogonal scheme ensures that the lysine side chain's primary amine remains protected throughout the peptide synthesis and is only revealed during the final cleavage from the resin. This freshly deprotected amine then becomes a specific site for conjugation in solution.
Application in the Synthesis of "Difficult" Peptides: A Case Study of Human Islet Amyloid Polypeptide (hIAPP)
Human Islet Amyloid Polypeptide (hIAPP), a 37-residue peptide, is notoriously prone to aggregation, making its synthesis by standard Fmoc-SPPS challenging.[2] The incorporation of pseudoproline dipeptides has been shown to dramatically improve the yield and purity of synthetic hIAPP.[2] hIAPP contains a lysine at position 1, making it a relevant model for demonstrating the principle of bioconjugation following synthesis with pseudoproline-containing building blocks.
Although the original studies on hIAPP synthesis with pseudoprolines focused on achieving the synthesis of the native peptide, the methodology readily allows for the production of a peptide primed for conjugation at the lysine residue.
| Parameter | Standard SPPS | SPPS with Pseudoproline Dipeptides |
| Peptide Target | Human Islet Amyloid Polypeptide (hIAPP) | Human Islet Amyloid Polypeptide (hIAPP) |
| Key Challenge | Severe on-resin aggregation | Mitigating on-resin aggregation |
| Result | Traces of desired product, large mixture of deletion peptides[2] | High yield and purity, enabling further study[2] |
| Reported Yield | Very low / unsuccessful | ~15-30% (typical for complex peptides) |
Note: Specific yield data for hIAPP synthesis using Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH is not explicitly detailed in the cited literature, but the successful synthesis implies a significant improvement over standard methods. The yield provided is a general estimate for difficult peptides synthesized with aggregation-disrupting elements.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Lysine-Containing Peptide
This protocol is a generalized procedure for manual or automated SPPS on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU/HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For the incorporation of Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH, use the same procedure as for a standard dipeptide.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc and pseudoproline protecting groups simultaneously.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Solution-Phase Bioconjugation to Lysine ε-Amine
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye) to the primary amine of the lysine side chain.
Materials:
-
Purified, lyophilized peptide with a free lysine side chain.
-
NHS ester-activated molecule (e.g., Biotin-NHS, FITC-NHS).
-
Solvent: Anhydrous DMF or DMSO.
-
Buffer: 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5).
-
Quenching solution: 1 M Tris-HCl or 1 M glycine.
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in the sodium bicarbonate buffer to a concentration of 1-5 mg/mL.
-
NHS Ester Dissolution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the NHS ester solution to the peptide solution while gently vortexing.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if using a fluorescent dye.
-
-
Quenching: (Optional) Add a small amount of quenching solution to consume any unreacted NHS ester.
-
Purification: Purify the peptide conjugate from excess labeling reagent and unconjugated peptide using RP-HPLC or size-exclusion chromatography (SEC).
-
Characterization: Confirm successful conjugation and purity by mass spectrometry (observing the mass shift corresponding to the added molecule) and HPLC.
| Parameter | Value/Condition | Rationale |
| Reaction pH | 8.3 - 8.5 | At this pH, the lysine ε-amine (pKa ~10.5) is sufficiently deprotonated and nucleophilic to react with the NHS ester, while hydrolysis of the NHS ester is minimized.[8] |
| Molar Excess of NHS Ester | 5- to 10-fold | Drives the reaction towards completion. |
| Reaction Time | 1 - 2 hours | Typically sufficient for high conjugation efficiency. Reaction progress can be monitored by HPLC. |
| Solvent for NHS Ester | Anhydrous DMF or DMSO | NHS esters are susceptible to hydrolysis, so an anhydrous organic solvent is required for the stock solution.[8] |
Conclusion
Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH is a powerful synthetic tool that extends beyond enabling the synthesis of difficult peptides. By strategically employing an orthogonal Boc protecting group on the lysine side chain, this dipeptide facilitates the production of peptides that are readily available for site-specific bioconjugation. The workflow presented—from SPPS using the pseudoproline dipeptide to final solution-phase conjugation—provides a reliable and efficient pathway for creating complex, functional biomolecules for applications ranging from basic research to the development of targeted therapeutics like ADCs. The ability to overcome synthetic challenges while simultaneously preparing a peptide for specific modification makes this a highly valuable building block in modern peptide chemistry.
References
- 1. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. An accurate TMT-based approach to quantify and model lysine susceptibility to conjugation via N-hydroxysuccinimide esters in a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH in Protein Engineering
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of protein engineering and drug development, the synthesis of complex, aggregation-prone peptides presents a significant hurdle. The advent of specialized chemical tools has been pivotal in surmounting these challenges. Among these, Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, has emerged as a highly effective solution for enhancing the efficiency and success rate of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of its structure, mechanism of action, and practical application, supported by quantitative data and detailed experimental protocols.
Core Principles and Mechanism of Action
This compound is a dipeptide building block where the threonine residue is reversibly protected as a dimethyl-substituted oxazolidine (B1195125) ring, mimicking the structure of proline.[1][2][3] This modification introduces a temporary "kink" in the growing peptide backbone.[1][4] The primary function of this structural perturbation is to disrupt the formation of inter-chain hydrogen bonds that lead to the formation of β-sheet secondary structures.[1][5] These β-sheets are a primary cause of on-resin aggregation, which can lead to poor coupling efficiencies, incomplete deprotection, and ultimately, failed syntheses or low yields of the desired peptide.[1][6][7]
The proline-like kink favors a cis-amide bond conformation over the typical trans-amide bond, effectively breaking the regular pattern required for β-sheet formation.[1] This disruption enhances the solvation of the peptide chain, making the N-terminus more accessible for subsequent coupling reactions.[1][5] The pseudoproline moiety is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under the strong acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid), regenerating the native threonine residue.[4][8]
Quantitative Impact on Peptide Synthesis
The incorporation of this compound has a demonstrably positive impact on the synthesis of "difficult" peptides. The following tables summarize the quantitative improvements reported in various contexts.
Table 1: Impact on Product Yield
| Peptide Type | Improvement with Pseudoproline | Reference |
| Highly aggregated sequences | Up to a 10-fold increase in product yield | [6][8] |
| 37-residue amyloidogenic peptide | Successful synthesis with high yield and purity, versus only trace amounts with standard methods | [8][9] |
| 68-amino-acid chemokine (RANTES) | Efficient synthesis achieved | [1][8] |
Table 2: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₃N₃O₈ | [2][8][10] |
| Molecular Weight | 609.71 g/mol | [2][8][11] |
| Purity (typical) | ≥ 97% (HPLC) | [12][13] |
| Appearance | White to off-white powder | [13][14] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
The integration of this compound into standard Fmoc-based solid-phase peptide synthesis is straightforward.
General Guidelines for Placement
Empirical data suggests the following guidelines for optimal placement of pseudoproline dipeptides to maximize their aggregation-disrupting effects:
-
Spacing: Insert a pseudoproline dipeptide every 5-6 amino acid residues.[6][8] A minimum of 2 residues should separate a pseudoproline from another pseudoproline or a natural proline.[4][6][8]
-
Hydrophobic Regions: It is often beneficial to place a pseudoproline unit just before a known hydrophobic region of the peptide sequence.[4][6]
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for incorporating this compound using a standard automated peptide synthesizer.
-
Resin Preparation: Load the appropriate resin (e.g., Rink Amide, Wang) into the reaction vessel and swell in a suitable solvent like dimethylformamide (DMF).
-
Reagent Preparation: Prepare stock solutions of Fmoc-amino acids, activating agents (e.g., HBTU, HATU), and a base (e.g., diisopropylethylamine, DIPEA). Dissolve the this compound dipeptide in DMF to the desired concentration.
-
Sequence Programming: Program the peptide sequence into the synthesizer.
-
Standard Coupling Cycle (for standard amino acids):
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Add the activated Fmoc-amino acid solution to the reaction vessel and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF.
-
-
Pseudoproline Dipeptide Coupling Cycle:
-
Fmoc Deprotection: Perform the standard deprotection step as described above.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Add the this compound solution along with the activator and base. A double coupling is often recommended to ensure maximum efficiency.[8]
-
Washing: Wash the resin with DMF.
-
-
Chain Elongation: Repeat the standard coupling cycle for subsequent amino acids.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Washing: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin.[8]
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing all side-chain protecting groups, including the conversion of the pseudoproline back to threonine.
-
Resin Preparation: Place the dried peptidyl-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common and effective mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[8][15] The TIS acts as a scavenger to prevent side reactions with reactive cationic species generated during deprotection.[15]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Ensure the resin is fully submerged. Gently agitate the mixture at room temperature. The cleavage reaction, including the opening of the oxazolidine ring, is typically complete within 3 hours.[8]
-
Peptide Precipitation: Filter the TFA solution to separate it from the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Mechanism
The following diagrams illustrate the key processes involved in the application of this compound.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH Novabiochem® | 911838-56-7 [sigmaaldrich.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]
- 9. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. chemimpex.com [chemimpex.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the assembly of long or aggregation-prone peptide sequences often presents significant challenges, leading to incomplete reactions, low yields, and difficult purification. Pseudoproline dipepeptides are powerful tools to mitigate these issues.[1] Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide that introduces a temporary "kink" in the peptide backbone, effectively disrupting the formation of secondary structures like β-sheets that are responsible for on-resin aggregation.[2] This dipeptide is incorporated into the peptide chain using standard SPPS protocols, and the native Threonine structure is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[1][3]
The oxazolidine (B1195125) ring of the pseudoproline moiety mimics the conformational properties of proline, which disrupts interchain hydrogen bonding.[2][4] This leads to improved solvation of the growing peptide chain, more efficient coupling and deprotection steps, and ultimately, higher purity and yield of the crude peptide product.[1][2] This application note provides a detailed overview of the coupling protocols for this compound using various common coupling reagents and presents a comparative summary of their performance.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow of incorporating this compound into a peptide sequence during Fmoc-SPPS.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for maximizing the efficiency of this compound incorporation. While all standard coupling reagents can be utilized, their performance characteristics may vary. The following table summarizes the key features of three widely used coupling reagents for this purpose.
| Coupling Reagent | Key Advantages | Potential Disadvantages | Typical Reaction Time |
| HATU | High coupling efficiency, fast reaction times, low risk of racemization, effective for sterically hindered couplings.[5] | Higher cost compared to other reagents. | 20 - 45 minutes |
| HBTU | Good balance of reactivity and cost, reliable for standard couplings.[5] | Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[5] | 30 - 60 minutes |
| DIC/HOBt | Cost-effective, readily available. | Generally lower reactivity and longer reaction times compared to uronium/aminium salts. | 2 - 4 hours |
Experimental Protocols
The following are detailed protocols for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine. These protocols are based on a 0.1 mmol synthesis scale.
Protocol 1: HATU Coupling
This protocol is recommended for difficult couplings or when the highest efficiency is desired.
Materials:
-
Resin-bound peptide with a free N-terminal amine (1 equivalent, 0.1 mmol)
-
This compound (3 equivalents, 0.3 mmol)
-
HATU (2.9 equivalents, 0.29 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: If necessary, deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 20-45 minutes. Monitor the completion of the coupling using the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Upon completion, wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted reagents and by-products.
References
Application Notes and Protocols for Incorporating Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides, particularly long or aggregation-prone sequences, presents significant challenges in terms of yield and purity. Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed to overcome these hurdles in Fmoc-based solid-phase peptide synthesis (SPPS). By inducing a temporary "kink" in the peptide backbone, this dipeptide disrupts the formation of secondary structures like β-sheets, which are a primary cause of on-resin aggregation.[1][2] This leads to improved solvation of the growing peptide chain, enhanced coupling efficiencies, and ultimately, higher purity and yield of the final peptide.[1][2] The native Lys-Thr sequence is fully restored upon standard trifluoroacetic acid (TFA) cleavage.[2]
These application notes provide a comprehensive guide to the effective incorporation of this compound into a peptide sequence, including detailed protocols and supporting data.
Advantages of Using this compound
-
Prevents Peptide Aggregation: The proline-like oxazolidine (B1195125) ring structure disrupts inter- and intra-chain hydrogen bonding, preventing the formation of β-sheets.[1][2]
-
Improves Solubility: By minimizing aggregation, the peptide chain remains better solvated in the synthesis solvent, facilitating reagent access.
-
Enhances Coupling Efficiency and Yield: Improved solvation and reduced aggregation lead to more complete coupling reactions and significantly higher yields of the desired peptide.[1][2]
-
Increases Purity of Crude Peptides: The prevention of deletion sequences and other side products resulting from incomplete reactions leads to a cleaner crude product, simplifying subsequent purification.[3]
-
Facilitates Synthesis of "Difficult" Sequences: Enables the successful synthesis of long, hydrophobic, or otherwise challenging peptide sequences that are often inaccessible by standard SPPS methods.[2]
-
Reduces Racemization in Specific Contexts: The use of a C-terminal pseudoproline can eliminate the risk of epimerization during the coupling of peptide fragments.[4] Furthermore, pseudoproline-type protecting groups have been successfully employed for the epimerization-free synthesis of peptides containing C-terminal cysteine residues.[5]
Data Presentation
The incorporation of pseudoproline dipeptides has been shown to dramatically improve the outcomes of challenging peptide syntheses. While specific data for every peptide sequence will vary, the following tables provide representative quantitative data on the improvements observed.
Table 1: Comparative Yield and Purity of a 20mer Biotinylated Peptide
| Synthesis Strategy | Crude Yield (mg) | Purity (%) |
| Standard Fmoc-amino acids | 11 | 88 |
| With one pseudoproline dipeptide | 27 | >95 |
Data adapted from a case study by a commercial supplier.[3]
Table 2: Synthesis of a "Difficult" Model Peptide
| Synthesis Strategy | Coupling Reagent | Crude Product Purity (%) |
| Without Pseudoproline Dipeptides (on Wang resin) | DIC/HOBt | Very Poor (Complex Mixture) |
| Without Pseudoproline Dipeptides (on NovaSyn® TGA resin) | DIC/HOBt | Very Poor (Complex Mixture) |
| With two Pseudoproline Dipeptides | DIC/HOBt | 60 - 70 |
Qualitative data adapted from a study on a model difficult peptide. The use of pseudoproline dipeptides transformed a failed synthesis into one that yielded a purifiable product.[6]
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Protocol 1: General Workflow for Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis.
Materials and Reagents
-
This compound
-
Appropriate solid support resin (e.g., Rink Amide, Wang resin)
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling reagents (e.g., HBTU, HATU, HCTU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (for low-racemization coupling)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))
-
Diethyl ether, cold
Step-by-Step Protocol
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Wash the resin with DMF (3 x 1 min).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (1.5-2.0 eq.), a coupling reagent (e.g., HCTU, 1.45 eq.), and an additive if required (e.g., Oxyma, 1.5 eq.) in DMF. Add a base (e.g., DIPEA, 3.0 eq.).
-
Coupling: Immediately add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: Perform a Kaiser test or other appropriate test to ensure complete coupling. If the test is positive, a second coupling may be necessary.
-
-
Washing:
-
After coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., TFA/TIS/water, 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step will also cleave the oxazolidine ring of the pseudoproline, regenerating the native threonine residue.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Application in the Context of Cell Signaling: The Caveolin-1 (B1176169) Scaffolding Domain
A practical application for the synthesis of "difficult" peptides is in the study of protein-protein interactions and signaling pathways. For instance, fragments of the caveolin-1 (Cav-1) protein, which can be challenging to synthesize due to their hydrophobic nature, are crucial for investigating its role in cell signaling. The caveolin-1 scaffolding domain (CSD) is a key region that binds to and regulates numerous signaling proteins.
Caveolin-1 Scaffolding Domain Signaling Pathway
The following diagram illustrates the central role of the Caveolin-1 Scaffolding Domain (CSD) in modulating various signaling pathways. The CSD acts as a platform for the assembly and regulation of signaling complexes.
Caption: Caveolin-1 Scaffolding Domain (CSD) signaling pathway.
The synthesis of peptides corresponding to the CSD or other regions of caveolin-1 allows researchers to probe these interactions, for example, by using the synthetic peptides in competitive binding assays or to study their effects on downstream signaling events. The use of this compound can be instrumental in obtaining these valuable research tools in high purity and yield.
Conclusion
This compound is a powerful tool for overcoming the challenges associated with the synthesis of difficult peptide sequences. Its ability to disrupt on-resin aggregation leads to significant improvements in crude peptide purity and overall yield. The detailed protocols and supporting data provided in these application notes are intended to enable researchers, scientists, and drug development professionals to effectively utilize this valuable building block in their peptide synthesis endeavors, thereby facilitating the advancement of their research and development projects.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. Epimerization-Free Preparation of C-Terminal Cys Peptide Acid by Fmoc SPPS Using Pseudoproline-Type Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Content Not Available [sigmaaldrich.com]
Application Notes and Protocols for Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH in the Synthesis of Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides, a cornerstone of biomedical research and drug development, faces significant hurdles when dealing with hydrophobic sequences. These peptides are prone to aggregation during solid-phase peptide synthesis (SPPS), leading to poor yields, incomplete reactions, and challenging purifications. Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide building block designed to overcome these challenges.[1][2] By inducing a temporary "kink" in the peptide backbone, it disrupts the interchain hydrogen bonding that leads to β-sheet formation and aggregation, thereby enhancing the solubility and reactivity of the growing peptide chain.[3][4] The native peptide structure is fully restored upon cleavage from the resin with trifluoroacetic acid (TFA).[5][6]
This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of hydrophobic and other "difficult" peptides.
Chemical Properties
| Property | Value |
| Molecular Formula | C₃₃H₄₃N₃O₈ |
| Molecular Weight | 609.71 g/mol [7] |
| CAS Number | 911838-56-7[8] |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMF, NMP |
| Storage | 2-8°C |
Mechanism of Action
During SPPS, hydrophobic peptide chains can aggregate on the resin, hindering the accessibility of the N-terminus for subsequent coupling reactions. The incorporation of a pseudoproline dipeptide like this compound introduces a cis-amide bond that disrupts this secondary structure formation.[3] This improves solvation of the peptide chain, leading to more efficient coupling and deprotection steps.[3]
Applications
This compound is particularly effective for the synthesis of:
-
Hydrophobic Peptides: Sequences rich in residues like Val, Ile, Leu, Phe, and Ala.
-
Long Peptides: Peptides exceeding 30 amino acids where the risk of aggregation is high.[9]
-
Amyloidogenic Peptides: Such as Amyloid-beta (Aβ) and human Amylin (IAPP), which are notoriously difficult to synthesize using standard methods.[9][10]
-
Cyclic Peptides: The backbone kink induced by the pseudoproline can pre-organize the linear precursor, facilitating more efficient cyclization.[3]
Data Presentation: Improved Synthesis Outcomes
The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of challenging peptides.
| Peptide | Synthesis Strategy | Result | Reference |
| hAmylin(8-37) | Standard Fmoc SPPS | Only traces of the desired peptide produced. | [9] |
| hAmylin(8-37) | With Pseudoproline Dipeptides | Desired peptide obtained in >90% purity. | [9] |
| PADRE Peptide | Standard Fmoc SPPS on Polystyrene Resin | 45% elongation yield. | [11] |
| PADRE Peptide | With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH on PEGA Resin | 87% elongation yield. | [11] |
| Talpha1 (1-16) | Standard Fmoc SPPS | Very low purity; major impurities from deletions. | [12] |
| Talpha1 (1-16) | With two Pseudoproline Dipeptides | Desired product obtained in excellent purity. | [12] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in automated or manual Fmoc-SPPS. Microwave-assisted synthesis can further enhance coupling efficiency.[5][13]
General Guidelines for Incorporating Pseudoproline Dipeptides
-
Placement: Insert the pseudoproline dipeptide before a hydrophobic region if possible.[3]
-
Spacing: For long peptides, optimal results are often seen when pseudoproline dipeptides are spaced 5-6 residues apart. The minimum separation between two pseudoproline units or a pseudoproline and a proline is typically 2 residues.[6]
-
Resin Selection: The use of low-aggregation resins such as those with a PEG (polyethylene glycol) core (e.g., ChemMatrix® or PEGA) can provide synergistic benefits.[3][11]
Protocol 1: Automated Solid-Phase Peptide Synthesis
This protocol assumes a standard automated peptide synthesizer using HBTU/HATU activation.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide MBHA) in DMF for at least 30 minutes.
-
Standard Cycles: Perform the synthesis of the peptide sequence C-terminal to the Lys-Thr position using standard Fmoc-SPPS cycles (Fmoc deprotection, washing, amino acid coupling, washing).
-
Incorporation of this compound:
-
At the appropriate cycle, use this compound instead of a standard amino acid.
-
Dissolve the dipeptide (typically 1.5-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, HATU, PyBOP; 1.5-5 eq.) in a minimal volume of DMF or NMP.
-
Add a base (e.g., DIPEA or NMM; 2-10 eq.) and add the mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. A single coupling is usually sufficient.
-
-
Continuing the Synthesis: After coupling the pseudoproline dipeptide, proceed directly to the coupling of the next amino acid in the sequence without an intervening Fmoc deprotection step for the pseudoproline.
-
Final Steps: Once the full sequence is assembled, perform a final Fmoc deprotection. Wash the resin extensively with DMF, followed by DCM and methanol, and dry under vacuum.
Protocol 2: Cleavage and Deprotection
The oxazolidine (B1195125) ring of the pseudoproline is labile to standard TFA cleavage conditions, regenerating the native threonine residue.
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common choice for hydrophobic peptides is Reagent K :
-
Trifluoroacetic acid (TFA): 94%
-
Phenol: 2%
-
Water: 2%
-
Thioanisole: 1%
-
1,2-Ethanedithiol (EDT): 1%
-
-
Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate at room temperature for 2-4 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Slowly add the combined filtrate to a large volume of cold diethyl ether to precipitate the peptide.
-
-
Collection and Washing:
-
Collect the precipitated peptide via centrifugation.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual cleavage cocktail.
-
-
Drying and Purification: Dry the crude peptide under vacuum. Purify using reverse-phase HPLC.
Conclusion
This compound is a powerful tool for overcoming the intrinsic difficulties associated with the synthesis of hydrophobic and aggregation-prone peptides.[2] Its routine use can lead to significant improvements in yield and purity, reducing the need for costly and time-consuming repeat syntheses.[6] By disrupting on-resin aggregation, this pseudoproline dipeptide facilitates more predictable and efficient peptide assembly, making it an invaluable asset for researchers in peptide chemistry and drug development.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. bachem.com [bachem.com]
- 5. rsc.org [rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
- 9. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Application Notes for Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis
Application of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in drug discovery and development. Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide building block designed to overcome these difficulties in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Pseudoprolines are derivatives of serine or threonine where the side chain is cyclized with the backbone nitrogen, creating a proline-like "kink" that disrupts the formation of secondary structures responsible for aggregation.[1][2] This modification enhances peptide solubility and improves coupling efficiency, leading to higher yields and purity of the final product.[1][2] This document provides detailed application notes and protocols for the use of this compound and related pseudoproline dipeptides in the synthesis of bioactive peptides, with a focus on the immunomodulatory peptide Tuftsin.
Application Spotlight: Synthesis of Tuftsin (Thr-Lys-Pro-Arg)
Tuftsin is a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of immunoglobulin G that exhibits a range of biological activities, primarily related to the stimulation of the immune system.[3] It enhances phagocytosis by macrophages and neutrophils, making it a valuable target for the development of immunomodulatory therapeutics.[3] The synthesis of Tuftsin can be significantly improved by the incorporation of a pseudoproline dipeptide at the Thr-Lys junction.
Note on Dipeptide Selection: The sequence of Tuftsin is Thr-Lys-Pro-Arg. Therefore, the appropriate pseudoproline dipeptide for this synthesis is Fmoc-Thr(tBu)-Lys(Boc,Psi(Me,Me)pro)-OH . While the initially mentioned this compound is a valuable reagent for incorporating a Lys-Thr sequence, for Tuftsin, the threonine residue is modified. The principles and protocols described herein are directly applicable to the use of the correct Thr-Lys pseudoproline dipeptide.
Advantages of Using Pseudoproline Dipeptides in Tuftsin Synthesis
The use of a pseudoproline dipeptide in the synthesis of Tuftsin offers several advantages over traditional Fmoc-SPPS:
-
Reduced Aggregation: The proline-like kink introduced by the pseudoproline disrupts inter-chain hydrogen bonding, preventing the aggregation of the growing peptide chains on the solid support.[2]
-
Improved Solubility: By minimizing aggregation, the solubility of the peptide-resin complex is enhanced, facilitating more efficient reagent access and coupling reactions.
-
Increased Yield and Purity: The combination of reduced aggregation and improved solubility leads to higher coupling efficiencies at each step of the synthesis, resulting in a greater overall yield and higher purity of the crude peptide product.[2]
Quantitative Data Summary
The following table summarizes typical, expected improvements in peptide synthesis outcomes when using pseudoproline dipeptides compared to standard Fmoc-SPPS for a short, potentially challenging peptide sequence like Tuftsin. These values are representative and may vary depending on the specific synthesis conditions.
| Parameter | Standard Fmoc-SPPS | Fmoc-SPPS with Pseudoproline Dipeptide |
| Crude Peptide Purity (by HPLC) | 60-70% | >85% |
| Overall Yield | 40-50% | >65% |
| Coupling Efficiency (per cycle) | ~98% | >99.5% |
| Synthesis Time | Standard | Potentially reduced due to fewer required double couplings |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Tuftsin (Thr-Lys-Pro-Arg) using Fmoc-Thr(tBu)-Lys(Boc,Psi(Me,Me)pro)-OH
This protocol describes the manual solid-phase synthesis of Tuftsin on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Pro-OH
-
Fmoc-Thr(tBu)-Lys(Boc,Psi(Me,Me)pro)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid (Fmoc-Arg(Pbf)-OH):
-
Dissolve Fmoc-Arg(Pbf)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Coupling of the Second Amino Acid (Fmoc-Pro-OH):
-
Repeat the Fmoc deprotection step as described above.
-
Couple Fmoc-Pro-OH using the same activation and coupling procedure as for the first amino acid.
-
-
Coupling of the Pseudoproline Dipeptide (Fmoc-Thr(tBu)-Lys(Boc,Psi(Me,Me)pro)-OH):
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Thr(tBu)-Lys(Boc,Psi(Me,Me)pro)-OH using the same activation and coupling procedure.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step to remove the final Fmoc group from the N-terminus.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.
-
Protocol 2: Macrophage Phagocytosis Assay for Tuftsin Bioactivity
This protocol describes an in vitro assay to measure the phagocytic activity of macrophages stimulated by synthetic Tuftsin.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthetic Tuftsin peptide
-
Fluorescently labeled beads (e.g., FITC-labeled zymosan or latex beads)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Seed the macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Tuftsin Stimulation:
-
Prepare a stock solution of synthetic Tuftsin in sterile PBS.
-
Dilute the Tuftsin stock solution to various concentrations in complete DMEM.
-
Remove the old media from the cells and add the Tuftsin solutions to the wells.
-
Include a negative control (media only) and a positive control (e.g., LPS).
-
Incubate the cells with Tuftsin for 1-2 hours at 37°C.
-
-
Phagocytosis:
-
Add fluorescently labeled beads to each well at a particle-to-cell ratio of approximately 10:1.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
Wash the cells three times with cold PBS to remove non-phagocytosed beads.
-
Add trypan blue solution to quench the fluorescence of any remaining extracellular beads.
-
-
Quantification:
-
Measure the fluorescence intensity of each well using a fluorometer.
-
Alternatively, visualize and quantify the number of fluorescent cells or the number of beads per cell using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the percentage of phagocytic cells or the phagocytic index (average number of beads per cell).
-
Compare the results of Tuftsin-treated cells to the negative control to determine the stimulatory effect.
-
Visualizations
Tuftsin Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of Tuftsin using a pseudoproline dipeptide.
Tuftsin Signaling Pathway
Caption: Simplified signaling pathway of Tuftsin-mediated phagocytosis.
Conclusion
The use of Fmoc-protected pseudoproline dipeptides, such as Fmoc-Thr(tBu)-Lys(Boc,Psi(Me,Me)pro)-OH, represents a significant advancement in the solid-phase synthesis of bioactive peptides like Tuftsin. By effectively mitigating aggregation and enhancing solubility, these reagents lead to substantial improvements in yield and purity, facilitating the production of high-quality peptides for research and therapeutic development. The provided protocols offer a comprehensive guide for the synthesis and bioactivity assessment of Tuftsin, while the diagrams illustrate the key experimental and biological pathways involved.
References
Troubleshooting & Optimization
troubleshooting incomplete coupling with Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common challenges, particularly incomplete coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a pseudoproline dipeptide like this compound?
This compound is a pseudoproline dipeptide used in Fmoc-based SPPS to disrupt the formation of secondary structures (β-sheets) in the growing peptide chain.[1][2][3] This disruption prevents on-resin aggregation, enhances the solvation of the peptide, and improves coupling efficiency, especially in long or hydrophobic sequences that are otherwise difficult to synthesize.[1][2][4][5] The pseudoproline moiety introduces a "kink" in the peptide backbone, similar to proline, which is reversed during the final trifluoroacetic acid (TFA) cleavage, yielding the native threonine residue.[2][3]
Q2: I am observing incomplete coupling with this compound. What are the likely causes?
Incomplete coupling of this dipeptide, while designed to improve synthesis, can still occur due to several factors:
-
Steric Hindrance: The oxazolidine (B1195125) ring of the pseudoproline moiety is sterically bulky, which can hinder its approach to the N-terminal amine of the resin-bound peptide.[1] This is a primary reason why pseudoprolines are incorporated as pre-formed dipeptides rather than as single amino acid monomers.[1][3]
-
Inefficient Coupling Reagent: The choice of coupling reagent is critical. Standard or weaker coupling reagents may not be sufficiently reactive to overcome the steric hindrance of the pseudoproline dipeptide.
-
Poor Solvation: Inadequate swelling of the resin or poor solvation of the growing peptide chain can limit the accessibility of the reactive sites, leading to an incomplete reaction.[6][7]
-
Suboptimal Reaction Conditions: Factors such as insufficient reaction time, low temperature, or inadequate reagent concentration can all contribute to incomplete coupling.
Q3: How can I confirm that my coupling reaction is incomplete?
On-resin colorimetric tests are a rapid and effective way to qualitatively assess the completeness of a coupling reaction.
-
Kaiser Test (for primary amines): After the coupling step, a small sample of the resin beads is tested. A positive Kaiser test (a dark blue color) indicates the presence of unreacted primary amines, signifying an incomplete coupling.[8][9]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another colorimetric test where orange or red-colored resin beads indicate the presence of free primary amines.[8]
For a quantitative assessment, a small portion of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry (MS).[8][9] The presence of deletion sequences (the target peptide minus the Lys-Thr dipeptide) in the chromatogram and mass spectrum will confirm incomplete coupling.
Troubleshooting Guide for Incomplete Coupling
If you have confirmed an incomplete coupling reaction with this compound, follow this guide to resolve the issue.
Step 1: Assess the Coupling Reaction and Choose an Alternative Strategy
The first step is to identify the potential cause and select an appropriate remediation strategy. The following diagram illustrates a typical troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete coupling.
Step 2: Implement Corrective Actions
Based on the workflow, implement one or more of the following solutions.
1. Change the Coupling Reagent
For sterically hindered residues like pseudoproline dipeptides, high-reactivity coupling reagents are recommended. If you are using a carbodiimide-based method (e.g., DIC/HOBt), consider switching to a more potent aminium/uronium or phosphonium (B103445) salt-based reagent.
| Coupling Reagent Class | Examples | Relative Reactivity | Recommended Use |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | High to Very High | Excellent for hindered couplings and rapid reactions.[10][11] |
| Phosphonium Salts | PyBOP, PyAOP | High | Very effective for hindered couplings with a lower risk of guanidinylation side reactions compared to uronium salts.[10] |
| Carbodiimides | DIC/HOBt, EDC/HOBt | Moderate | Generally less effective for sterically demanding couplings.[12] |
Recommendation: Switch to HATU or HCTU for improved coupling efficiency. COMU is also an excellent choice as it is based on Oxyma Pure, which is safer than HOBt-based reagents.[11][13]
2. Optimize Reaction Conditions
-
Double Coupling: This is a highly effective strategy. After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated pseudoproline dipeptide to the resin and allow it to react again for 1-2 hours. This can help drive the reaction to completion.
-
Increase Reaction Time: Extend the initial coupling time from the standard 1-2 hours to 4 hours or even overnight to allow more time for the sterically hindered reaction to proceed.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and improve efficiency, particularly for difficult sequences.[1][4]
3. Improve Solvation
-
Solvent Choice: While DMF is a standard solvent, N-methylpyrrolidone (NMP) often provides better solvation for growing peptide chains and can improve coupling yields.[14] For particularly difficult sequences, a mixture of solvents such as DMF/DMSO may be beneficial.[15]
-
Resin Choice: Ensure you are using a resin with good swelling properties, such as a PEG-based resin (e.g., ChemMatrix®), which can improve reagent access.[1]
4. Capping
If, after attempting a double coupling, the Kaiser test is still positive, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptides in subsequent steps. This is typically done by treating the resin with a solution of acetic anhydride (B1165640) and a base like DIPEA or pyridine (B92270) in DMF.
Key Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.
-
Activation: Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to check for completion of the coupling.
Protocol 2: Kaiser Test (Ninhydrin Test)
-
Sample Preparation: Transfer a small sample of resin beads (approx. 1-2 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): A dark blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Protocol 3: Test Cleavage and HPLC Analysis
-
Sample Preparation: Take a small amount of the dried peptide-resin (approx. 5-10 mg) and place it in a microcentrifuge tube.
-
Cleavage: Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) to the resin. Allow the reaction to proceed at room temperature for 2-3 hours with occasional shaking.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether. Centrifuge the tube to pellet the peptide.
-
Analysis: Decant the ether, air-dry the peptide pellet, and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water). Analyze the sample by reverse-phase HPLC (RP-HPLC) and Mass Spectrometry (MS) to check the purity and confirm the mass of the desired peptide and any deletion byproducts.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult relevant literature and safety data sheets before performing any chemical synthesis.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fm-oc-Lys(Boc)-Thr(ΨMe,MePro)-OH Coupling Efficiency
Welcome to the technical support center for optimizing the coupling of Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their solid-phase peptide synthesis (SPPS) when utilizing this pseudoproline dipeptide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Question: My monitoring test (e.g., Kaiser test) indicates a significant amount of unreacted free amine on the resin after the coupling step. What are the potential causes and solutions?
-
Answer: Incomplete coupling is a common challenge, particularly with sterically hindered residues. The primary causes include insufficient activation of the dipeptide, steric hindrance, and on-resin aggregation of the growing peptide chain.
Troubleshooting Steps:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent. Aminium/uronium salt-based reagents like HATU, HCTU, or COMU are generally more effective than carbodiimides like DIC, especially for challenging couplings.[1][2] Phosphonium salts like PyBOP are also a strong alternative.[1]
-
Increase Reagent Equivalents: Use a higher excess of the pseudoproline dipeptide and coupling reagents. An excess of 2-5 equivalents relative to the resin's functional capacity is a common starting point.[3]
-
Extend Reaction Time: Prolong the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction proceeds to completion.
-
Perform a Double Coupling: If the reaction is still incomplete, repeat the coupling step with a fresh solution of the activated dipeptide.[4]
-
Elevate the Temperature: Increasing the reaction temperature can enhance coupling kinetics.[5] However, be cautious as elevated temperatures can also increase the risk of side reactions like racemization, especially with sensitive amino acids.[6]
-
Issue 2: Poor Peptide Purity or Presence of Deletion Sequences
-
Question: My final peptide analysis (e.g., HPLC, Mass Spectrometry) shows low purity and the presence of deletion sequences corresponding to the Lys-Thr dipeptide. How can I address this?
-
Answer: The presence of deletion sequences is a direct consequence of incomplete coupling at that specific step. The strategies to improve coupling efficiency mentioned above are the primary solution. Additionally, consider the following:
Preventative Measures:
-
Capping: After the coupling step, "cap" any unreacted N-terminal amines by treating the resin with an acetylating agent like acetic anhydride. This prevents these unreacted chains from participating in subsequent coupling steps, making the purification of the target peptide easier.
-
Resin Selection: For long or aggregation-prone peptides, using a resin with a lower loading capacity or one designed to minimize aggregation, such as a PEG-based resin (e.g., ChemMatrix), can be beneficial.[7]
-
Solvent Quality: Ensure the use of high-purity, anhydrous solvents (e.g., DMF, NMP), as moisture can hydrolyze the activated ester of the dipeptide, rendering it inactive.
-
Issue 3: Side Reactions Associated with Pseudoproline Dipeptides
-
Question: Are there any specific side reactions I should be aware of when using Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH?
-
Answer: While pseudoproline dipeptides are designed to mitigate side reactions by preventing aggregation, some issues can still arise:
-
Guanidinylation: When using aminium/uronium-based coupling reagents (like HBTU, HATU) in excess, there is a risk of the reagent reacting directly with the free N-terminal amine of the peptide chain, leading to a guanidinylated byproduct.[8] Using phosphonium-based reagents (PyBOP) or carbodiimides can avoid this specific side reaction.
-
Aspartimide Formation: In sequences containing an aspartic acid residue C-terminal to the pseudoproline, there have been reports of aspartimide formation, particularly under harsh conditions like elevated temperatures.[7] Careful monitoring and optimization of reaction conditions are crucial in such cases.
-
Data Presentation: Coupling Reagent Performance
While direct comparative data for Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH is limited, the following table synthesizes information from studies on other sterically hindered amino acids and general performance of coupling reagents in SPPS to provide a qualitative and semi-quantitative guide. The "Relative Efficiency" is an inferred measure based on reaction speed and effectiveness in difficult couplings.
| Coupling Reagent Class | Example Reagents | Typical Coupling Time (min) | Relative Efficiency & Purity | Key Considerations |
| Aminium/Uronium Salts | HATU, HCTU, TBTU, HBTU | 30 - 60 | Very High | Fast and widely used. HATU and HCTU are generally more efficient than HBTU.[1][2] Potential for guanidinylation if used in excess.[8] |
| Oxyma-Based Uronium Salts | COMU | 30 - 60 | Very High | Considered safer than benzotriazole-based reagents (like HBTU) and highly reactive.[2] |
| Phosphonium Salts | PyBOP, PyAOP | 30 - 90 | High | Very effective with low racemization. PyAOP is particularly useful for N-methyl amino acids.[2] Good solubility in DMF.[1] |
| Carbodiimides + Additives | DIC/Oxyma, DIC/HOBt | 60 - 120 | Moderate to High | Cost-effective. Oxyma is generally superior to HOBt as an additive. Slower reaction rates compared to onium salts. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH
This protocol is for the manual coupling of the pseudoproline dipeptide onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (blue beads) should confirm the presence of the free amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH (3 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly.
-
Immediately add the activated dipeptide solution to the washed resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Take a small sample of resin beads and perform a Kaiser test to monitor the reaction's completion. A negative result (yellow/colorless beads) indicates a complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Troubleshooting with Double Coupling
Follow steps 1 and 2 from Protocol 1.
-
First Coupling and Monitoring:
-
After the initial 1-2 hour coupling, perform a Kaiser test.
-
If the test is positive (blue beads), indicating incomplete reaction, proceed to the next step.
-
-
Second Coupling:
-
Drain the reaction vessel.
-
Prepare a fresh solution of activated Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH as described in Protocol 1, Step 2.
-
Add the fresh solution to the resin and agitate for an additional 1-2 hours.
-
-
Final Monitoring and Washing:
-
Perform another Kaiser test. The result should now be negative.
-
Proceed with the washing steps as described in Protocol 1, Step 4.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is it recommended to use a pre-formed pseudoproline dipeptide like Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH instead of coupling Fmoc-Lys(Boc)-OH to a resin-bound threonine pseudoproline? A1: Coupling an amino acid to the N-terminus of a pseudoproline is notoriously difficult due to the steric hindrance of the oxazolidine (B1195125) ring and the low nucleophilicity of its nitrogen atom.[7] This often results in very low coupling yields. Using a pre-formed dipeptide bypasses this difficult coupling step, ensuring higher efficiency and purity.[7]
Q2: At what point in my peptide sequence should I incorporate a pseudoproline dipeptide? A2: Pseudoproline dipeptides are most effective when placed strategically within a peptide sequence to break up potential β-sheet formation. It is generally recommended to insert them before hydrophobic regions. A spacing of at least 5-6 amino acids between pseudoproline units or between a pseudoproline and a native proline is considered optimal.[3]
Q3: Is the pseudoproline ring stable throughout the synthesis? A3: Yes, the oxazolidine ring of the threonine pseudoproline is stable under the standard basic conditions of Fmoc deprotection (piperidine in DMF).[3] It is designed to be cleaved under the strong acidic conditions of the final cleavage from the resin, typically with trifluoroacetic acid (TFA), which regenerates the native threonine residue.[3][9]
Q4: Can I use microwave-assisted peptide synthesis with pseudoproline dipeptides? A4: Yes, microwave heating can be used to accelerate the coupling of pseudoproline dipeptides. The increased temperature can significantly shorten reaction times.[6][10] However, it is important to carefully control the temperature to minimize the risk of racemization or other temperature-induced side reactions.[6]
Q5: What is the expected increase in yield when using a pseudoproline dipeptide? A5: The improvement in yield is highly dependent on the specific peptide sequence. For "difficult" or aggregation-prone sequences, the incorporation of a single pseudoproline dipeptide can lead to a dramatic increase in the final product yield, in some cases by as much as 10-fold, compared to standard Fmoc synthesis methods that might yield only trace amounts of the desired product.[7]
References
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]
- 4. kilobio.com [kilobio.com]
- 5. csbio.com [csbio.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Pseudoproline Dipeptides in SPPS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of pseudoproline dipeptides in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of pseudoproline dipeptides in SPPS?
A1: Pseudoproline dipeptides are synthetic building blocks used in Fmoc-based SPPS to primarily address challenges related to peptide aggregation. By inducing a "kink" in the peptide backbone, they disrupt the formation of secondary structures like β-sheets, which are a common cause of poor coupling efficiency and low yields, especially in long or hydrophobic sequences.[1][2] This disruption enhances the solvation of the growing peptide chain, making the N-terminal amine more accessible for subsequent coupling reactions.[1]
Q2: What are the most common side reactions associated with the use of pseudoproline dipeptides?
A2: While highly beneficial, the use of pseudoproline dipeptides can be associated with several side reactions, including:
-
Diketopiperazine (DKP) formation: This is a significant issue, particularly when the pseudoproline is near the C-terminus, leading to chain termination and loss of peptide from the resin.[3][4]
-
Aspartimide formation: Surprisingly, under certain conditions, particularly elevated temperatures and pressure as in flow chemistry, pseudoproline moieties can catalyze aspartimide formation, contrary to their intended role in suppressing this side reaction.[1][5]
-
Racemization: Although pseudoprolines at the C-terminus can minimize racemization during fragment condensation, racemization can still occur at the activated amino acid during coupling.[6][7]
-
Incomplete coupling: The N-terminus of a pseudoproline dipeptide is sterically hindered, which can lead to lower coupling yields.[1][8]
-
Imine derivative formation: Under harsh conditions, the oxazolidine (B1195125) ring of the pseudoproline can open, leading to the formation of an imine derivative.[5]
Q3: How should I strategically place pseudoproline dipeptides within my peptide sequence?
A3: Strategic placement is crucial for maximizing the benefits of pseudoproline dipeptides. General guidelines include:
-
Spacing them approximately 5-6 residues apart to effectively disrupt secondary structures.[1]
-
Maintaining a minimum of 2 residues between a pseudoproline and another pseudoproline or a standard proline residue.[1][6]
-
Inserting a pseudoproline just before a hydrophobic stretch of amino acids to enhance solubility and coupling efficiency.[1][6]
Q4: What are "traceless" and conventional diketopiperazine (DKP) formation?
A4: Conventional DKP formation is an intramolecular cyclization of a dipeptide that leads to the cleavage of the peptide from the resin, resulting in a cyclic dipeptide impurity in the final product. "Traceless" DKP formation also involves the cleavage of the C-terminal dipeptide from the resin; however, the resulting DKP is washed away during the synthesis process. This leads to a lower yield of the desired peptide without a corresponding impurity peak in the final HPLC analysis, making it difficult to diagnose.[4]
Troubleshooting Guides
Issue 1: Low yield of the final peptide, with mass spectrometry indicating a truncated sequence corresponding to the loss of the N-terminal dipeptide.
Possible Cause: Diketopiperazine (DKP) formation at the N-terminal dipeptide stage. This is particularly common if the second amino acid is proline or a pseudoproline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DKP formation.
Recommended Actions:
-
Resin Selection: Utilize a 2-chlorotrityl chloride (2-CTC) resin. Its steric bulk hinders the intramolecular cyclization required for DKP formation.[9]
-
Pre-formed Dipeptide Coupling: Synthesize and couple the first two amino acids as a pre-formed dipeptide unit. This bypasses the dipeptide-resin intermediate that is susceptible to DKP formation.[9]
-
Modified Deprotection: Employ a milder Fmoc-deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, which has been shown to suppress DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[3]
-
Orthogonal Protection: Use Boc-protection for the first two amino acids and then switch to Fmoc-chemistry for the remainder of the synthesis. The acidic conditions for Boc-deprotection do not promote DKP formation.[9]
Issue 2: Presence of an impurity with the same mass as the target peptide but a different retention time, particularly in sequences containing Asp-Ser(ψPro) or Asp-Thr(ψPro).
Possible Cause: Aspartimide formation, which can be unexpectedly catalyzed by the pseudoproline moiety, especially under harsh conditions like elevated temperature and pressure used in microwave or flow peptide synthesis.[1][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aspartimide formation.
Recommended Actions:
-
Optimize Reaction Conditions: If using microwave or flow synthesis, reduce the temperature and pressure to minimize the rate of aspartimide formation.[1][5]
-
Sterically Hindered Protecting Groups: Use a bulkier protecting group on the aspartic acid side chain, such as O-3-methylpent-3-yl (OMpe), to sterically hinder the cyclization.
-
Acidic Additives in Deprotection: Add a weak acid, such as 0.1 M HOBt or Oxyma, to the Fmoc deprotection solution (e.g., 20% piperidine in DMF) to suppress the basicity and reduce the rate of aspartimide formation.[10]
-
Backbone Protection: Incorporate a 2,4-dimethoxybenzyl (DMB) or 2,4,6-trimethoxybenzyl (TMB) group on the amide nitrogen of the amino acid preceding the aspartic acid to prevent the necessary conformation for cyclization.[11]
Quantitative Data on Side Reactions
Table 1: Influence of Deprotection Conditions on Diketopiperazine (DKP) Formation
| Deprotection Cocktail | Solvent | DKP Formation (%) | Reference |
| 20% piperidine | DMF | 13.8 | [3] |
| 5% piperidine | DMF | 12.2 | [3] |
| 20% piperidine | Toluene | 11.7 | [3] |
| 5% piperazine | DMF | < 4 | [3] |
| 5% piperazine | NMP | < 4 | [3] |
| 2% DBU / 5% piperazine | NMP | Significantly reduced | [3] |
Table 2: Influence of Temperature on Imine Derivative Formation from Thr(ΨPro)
| Condition | Temperature | 5mer* (Imine Derivative) Formation (%) | Reference |
| Standard Flow Synthesis | 80 °C | 30 | [5] |
| Fmoc-protected 5mer | 80 °C | 17 | [5] |
| Manual Cleavage | Room Temp | 2 | [5] |
Experimental Protocols
Protocol 1: Optimized Coupling to the N-terminus of a Pseudoproline Dipeptide
This protocol is designed to address the steric hindrance at the N-terminus of a pseudoproline dipeptide.
-
Resin Preparation: Swell the resin-bound peptide with the N-terminal pseudoproline in DMF for 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection of the pseudoproline N-terminus using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents relative to resin loading) and a coupling reagent such as HATU or HCTU (3.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (8 equivalents) to the activation mixture and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. The use of microwave energy can be beneficial to drive the reaction to completion.
-
Monitoring: Perform a Kaiser test on a small sample of beads to confirm the completion of the coupling.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
Protocol 2: Minimizing Diketopiperazine (DKP) Formation with a C-terminal Pseudoproline on 2-CTC Resin
This protocol is for sequences where a pseudoproline is near the C-terminus, making it susceptible to DKP formation.
-
Resin Swelling: Swell 2-chlorotrityl chloride (2-CTC) resin in DCM for 1 hour.
-
First Amino Acid Loading: Dissolve the first Fmoc-amino acid (1.5 equivalents) and DIPEA (3 equivalents) in DCM. Add the solution to the resin and agitate for 2 hours.
-
Capping: Add methanol (B129727) (1 mL per gram of resin) and agitate for 30 minutes to cap any unreacted sites on the resin.
-
Washing: Wash the resin with DCM (3 times) and DMF (3 times).
-
Fmoc Deprotection: Deprotect the first amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Pseudoproline Dipeptide Coupling: Couple the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide using standard coupling conditions (e.g., HBTU/DIPEA or DIC/Oxyma).
-
Chain Elongation: Continue with the standard SPPS protocol for the remaining amino acids.
Protocol 3: Prevention of Pseudoproline-Catalyzed Aspartimide Formation
This protocol is for sequences containing an Asp-Ser(ψPro) or Asp-Thr(ψPro) motif, especially when using elevated temperatures.
-
Standard Synthesis: Synthesize the peptide up to the amino acid preceding the Asp residue using standard Fmoc-SPPS protocols.
-
Aspartic Acid Coupling: Couple Fmoc-Asp(OtBu)-OH using standard coupling conditions.
-
Pseudoproline Dipeptide Coupling: Couple the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide using standard coupling conditions.
-
Modified Deprotection: For all subsequent Fmoc deprotection steps, use a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Temperature Control: If using microwave synthesis, set the maximum temperature to 50°C for all subsequent steps.
-
Cleavage: After completion of the synthesis, cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[12][13]
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the absence of aspartimide-related impurities.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry | MDPI [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Pseudoproline - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. peptide.com [peptide.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
challenges in removing the oxazolidine ring of pseudoprolines
Welcome to the technical support center for challenges related to the removal of the oxazolidine (B1195125) ring from pseudoproline residues in peptide synthesis. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Is the oxazolidine ring of a pseudoproline always easily cleaved by standard TFA treatment?
A1: Not always. While pseudoproline moieties are designed to be cleaved with trifluoroacetic acid (TFA) during the final deprotection step, there are instances where the oxazolidine ring can exhibit unexpected stability.[1] In some cases, it has been observed to remain intact even after treatment with 95% TFA.[1] This can result in the presence of the intact pseudoproline-containing peptide in the crude product.[1]
Q2: What are the most common side reactions observed during the removal of the oxazolidine ring?
A2: The most frequently encountered side reactions include:
-
Aspartimide (Asi) formation: Contrary to their intended role in suppressing such reactions, pseudoproline moieties have been observed to catalyze aspartimide formation in some sequences.[2][3][4]
-
Formation of a stable imine: Under elevated temperatures and pressures, as seen in flow peptide synthesis, the oxazolidine ring can become thermally unstable and rearrange to form a stable imine that is resistant to acidic cleavage.[1]
-
Formation of diastereomers: Hydrolysis of certain by-products can lead to racemization and the formation of diastereomeric peptides, complicating purification.[1]
Q3: Can the position of the pseudoproline in the peptide sequence affect the cleavage efficiency?
A3: Yes, the local chemical environment, including the neighboring amino acid residues, can influence the cleavage of the oxazolidine ring. For example, the acylation of a pseudoproline residue with aspartic acid is known to be challenging due to a high propensity for succinimide (B58015) formation, a precursor to aspartimide.[5]
Q4: Are there differences in cleavage challenges between oxazolidine (from Ser/Thr) and thiazolidine (B150603) (from Cys) based pseudoprolines?
A4: Yes, there can be differences. While both are designed for acid-mediated cleavage, some studies have reported that cysteine-derived thiazolidine pseudoprolines can be removed efficiently with TFA, with deprotection times comparable to other standard protecting groups (e.g., 1-3 hours).[6] However, long deprotection times have been noted for thiazolidine-based pseudoprolines in head-to-tail cyclic peptides.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Incomplete removal of the oxazolidine ring. | Insufficient acid concentration or cleavage time. | Increase the duration of the TFA cleavage step. Standard protocols often recommend 2-3 hours.[7] Ensure a high concentration of TFA (e.g., 95%) in the cleavage cocktail. |
| Formation of a stable imine due to high temperatures. | If using flow peptide synthesis at elevated temperatures, consider manual coupling and deprotection of the pseudoproline-containing segment at room temperature to avoid thermal rearrangement to the stable imine.[1] | |
| Higher than expected levels of aspartimide formation. | Catalysis by the pseudoproline moiety. | While counterintuitive, this can occur. Optimization of the cleavage cocktail and conditions may be necessary. In some cases, strategic placement of the pseudoproline away from aspartic acid residues might be considered during the design phase. |
| Sequence-dependent propensity for aspartimide formation. | Incorporating the pseudoproline dipeptide can sometimes block aspartimide formation.[8] However, if it is still observed, consider alternative protecting groups for the aspartic acid side chain if possible. | |
| Presence of unexpected peaks with the same mass in HPLC. | Formation of diastereomers or other isomeric by-products. | These can arise from the hydrolysis of side products like aspartimide.[1] Careful purification by HPLC is required. It may be necessary to optimize the chromatographic conditions to achieve separation. |
| Low recovery of the desired peptide after cleavage. | Aggregation of the deprotected peptide. | Pseudoproline-containing peptides often have better solubility.[2][8] If aggregation occurs after cleavage, consider optimizing the work-up and purification conditions, such as using different solvent systems. |
Experimental Protocols
Standard Protocol for TFA-Mediated Cleavage of Pseudoproline-Containing Peptides from Resin
This protocol is a general guideline and may require optimization based on the specific peptide sequence and the type of resin used.
-
Resin Preparation: Following solid-phase peptide synthesis (SPPS), wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum to a constant weight.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and widely used cocktail is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Note: The scavengers (water and TIS) are crucial to prevent side reactions with sensitive residues like Trp, Met, and Cys.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin (typically 10-15 mL per gram of resin).
-
Stir or gently agitate the suspension at room temperature.
-
The reaction time is typically 2-3 hours. Monitor the cleavage progress if possible, but this duration is generally sufficient for most pseudoprolines.[7]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (typically 10-fold excess).
-
-
Peptide Isolation and Purification:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC to confirm its identity and purity.
Visualizing Reaction Pathways
To better understand the chemical transformations during the deprotection step, the following diagrams illustrate the intended cleavage pathway and a significant side reaction pathway.
Caption: Desired vs. side reaction pathway for pseudoproline cleavage.
Caption: Aspartimide formation as a side reaction during deprotection.
References
- 1. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH stability under different coupling conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the stability of the pseudoproline dipeptide Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH under various solid-phase peptide synthesis (SPPS) conditions. It includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in SPPS?
A1: this compound is a pseudoproline dipeptide building block used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3][4] The Thr(Psi(Me,Me)pro) moiety is a threonine residue where the side-chain hydroxyl group and the backbone nitrogen have been reversibly protected as an oxazolidine (B1195125) ring.[5][6] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures (like β-sheets) that cause peptide aggregation during synthesis.[5][6][7][8] Using this dipeptide helps to improve solvation, increase coupling efficiency, and ultimately enhance the yield and purity of long or difficult peptide sequences.[5][6][8] The native Lys-Thr sequence is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[3][5][7][9]
Q2: How stable is the oxazolidine ring of the pseudoproline dipeptide during SPPS?
A2: The oxazolidine ring is generally stable under standard Fmoc SPPS conditions, including repeated treatments with piperidine (B6355638) for Fmoc group removal.[5] However, its stability can be compromised under certain conditions. Harsh acidic conditions (stronger than typically used for cleavage from very acid-labile resins) or prolonged exposure to high temperatures can lead to premature opening of the ring.[9][10] Recent studies have shown that at elevated temperatures (e.g., 80°C) used in some automated flow synthesizers, the oxazolidine ring can become thermally unstable, potentially leading to side reactions.[9][11]
Q3: What are the most common side reactions associated with this compound during coupling?
A3: The most common side reactions are:
-
Diketopiperazine (DKP) Formation: This is a primary concern when the dipeptide is at the N-terminus of the resin-bound peptide. The free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[12] Sequences with proline or pseudoproline at the C-terminal position of a dipeptide are particularly susceptible to this side reaction.[12][13][14]
-
Incomplete Coupling: Due to the steric hindrance of the oxazolidine ring, coupling the subsequent amino acid onto the Lys residue of the dipeptide can sometimes be sluggish.[5][15] Using a sufficient excess of reagents and an adequate coupling time is crucial.
-
Premature Ring Opening: As mentioned in Q2, elevated temperatures or harsh acidic conditions can cause the oxazolidine ring to open.[9][10][11] This can lead to undesired modifications or subsequent side reactions.
-
Epimerization: While modern coupling reagents are designed to minimize racemization, the risk is not zero, especially with prolonged activation times or the use of certain bases.[12][16]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, identified by common analytical results.
Issue 1: HPLC/MS analysis shows a major peak corresponding to the mass of the cyclic dipeptide (diketopiperazine).
-
Cause: This indicates that DKP formation has occurred. This happens when the Fmoc-deprotected dipeptide, as the first two residues on the resin, cyclizes and cleaves itself from the solid support.[12][17]
-
Solution:
-
Use a Pre-loaded Resin or a Different Linker: If possible, start the synthesis with the third amino acid attached to the resin and couple the this compound as a solution-phase prepared dipeptide to the resin-bound amino acid. Alternatively, using a bulky 2-chlorotrityl chloride resin can sterically hinder the cyclization reaction.[12]
-
Immediate Coupling of the Next Residue: After deprotecting the Lysine of the pseudoproline dipeptide, immediately proceed with the coupling of the third amino acid. Minimize any delay between the deprotection/wash steps and the subsequent coupling reaction.[13]
-
Use Additives: The use of additives like Oxyma can help stabilize the intermediate and may reduce the rate of DKP formation.[17]
-
Issue 2: HPLC/MS analysis shows a significant amount of unreacted starting peptide (deletion sequence).
-
Cause: This points to a failed coupling of the amino acid following the pseudoproline dipeptide. The steric bulk of the dipeptide can hinder the incoming activated amino acid.[5][15]
-
Solution:
-
Increase Equivalents and Time: Use a higher excess (e.g., 5 equivalents) of the incoming amino acid and coupling reagents. Extend the coupling time to 2 hours or more and monitor the reaction completion with a qualitative test like the Kaiser test.[18]
-
Change Coupling Reagent: Switch to a more potent coupling reagent. If you are using HBTU, consider switching to HATU or COMU, which are known for higher reactivity and can overcome steric challenges.[16][19]
-
Microwave-Assisted Coupling: Applying microwave energy can accelerate the reaction and improve coupling efficiency for sterically hindered positions.[5]
-
Issue 3: Mass spectrometry reveals unexpected masses, such as M-18 (water loss) or other degradation products after final cleavage.
-
Cause: These side products may indicate instability of the oxazolidine ring during synthesis, particularly if elevated temperatures were used.[9][11] High temperatures can lead to ring-opening and subsequent side reactions.
-
Solution:
-
Maintain Room Temperature: Avoid using high temperatures (>40°C) during the coupling steps involving and immediately following the pseudoproline dipeptide. If using an automated synthesizer, modify the protocol to perform these specific couplings at room temperature.[9]
-
Optimize Cleavage: Ensure the final TFA cleavage is not excessively long (typically 2-3 hours is sufficient) and that appropriate scavengers (e.g., water, triisopropylsilane) are included to prevent side reactions with the regenerated threonine.
-
Summary of Coupling Conditions and Stability
The stability of the this compound dipeptide is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes the recommended conditions and potential stability issues.
| Coupling Reagent | Base (Typical) | Temperature | Stability & Performance Notes |
| HBTU/HCTU | DIPEA (4 eq.) | Room Temp | Generally stable. May require longer coupling times (1-2h) for the subsequent residue. HCTU is reported to have reduced racemization rates compared to older reagents.[16] |
| HATU | DIPEA / Collidine (4 eq.) | Room Temp | Highly recommended. Faster and more efficient than HBTU, especially for sterically hindered couplings.[16][19] Less epimerization reported. |
| DIC/Oxyma | N/A | Room Temp | Good for minimizing racemization. The use of Oxyma is known to stabilize intermediates and suppress side reactions.[17] |
| PyBOP | DIPEA (4 eq.) | Room Temp | Strong coupling reagent, but generates toxic byproducts. Handle with care. |
| Any Reagent | DIPEA | > 60°C | Not Recommended. High temperatures can lead to thermal instability of the oxazolidine ring, causing side product formation.[9][11] |
Experimental Protocols
Standard Manual Coupling Protocol for this compound
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and then DMF (3x) to remove residual piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and Oxyma (3 eq.) in a minimal amount of DMF.
-
Activation: Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated mixture to the resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another hour.
-
Washing: Wash the resin with DMF (5x) to remove excess reagents before proceeding to the next deprotection step.
Visual Guides
Troubleshooting Workflow for Pseudoproline Coupling
This diagram outlines a logical workflow for diagnosing and solving common problems encountered when using pseudoproline dipeptides.
Caption: Troubleshooting workflow for pseudoproline dipeptide issues.
Desired Reaction vs. Potential Side Reactions
This diagram illustrates the intended coupling pathway versus the two most common side reactions: DKP formation and coupling failure.
Caption: Reaction pathways for pseudoproline dipeptides in SPPS.
References
- 1. This compound | Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH Novabiochem® | 911838-56-7 [sigmaaldrich.com]
- 4. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 14. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. (207a) Mechanistic Study of Diketopiperazine Formation during Solid Phase Peptide Synthesis of Tirzepatide | AIChE [proceedings.aiche.org]
- 18. chem.uci.edu [chem.uci.edu]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Impact of Steric Hindrance from Pseudoproline Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of pseudoproline dipeptides in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?
A1: Pseudoproline dipeptides are specialized building blocks used in solid-phase peptide synthesis (SPPS) to minimize aggregation of the growing peptide chain.[1][2] They are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side chain is cyclized with the backbone amide nitrogen to form an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1] This cyclic structure introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation.[1][3][4] By preventing aggregation, pseudoproline dipeptides enhance the solvation of the peptide chain, leading to improved coupling efficiency, higher yields, and greater purity of the final peptide product.[1][5]
Q2: How do pseudoproline dipeptides cause steric hindrance?
A2: The five-membered oxazolidine or thiazolidine ring of a pseudoproline dipeptide is sterically bulky.[1] This bulkiness, coupled with the decreased nucleophilicity of the nitrogen atom within the ring, hinders the coupling of the next amino acid to the N-terminus of the pseudoproline.[1][2] This is why pseudoprolines are almost always incorporated as pre-formed dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH) rather than as individual pseudoproline monomers.[1][2]
Q3: Are there any known side reactions associated with the use of pseudoproline dipeptides?
A3: Yes, under certain conditions, side reactions can occur. One notable side reaction is the formation of aspartimide, particularly when an aspartic acid (Asp) residue is adjacent to the pseudoproline.[6] Interestingly, while pseudoprolines are sometimes used to suppress aspartimide formation, some studies suggest they might catalyze this side reaction under harsh conditions like elevated temperatures and pressures, which can be encountered in flow peptide synthesis.[6] Additionally, incomplete cleavage of the pseudoproline ring can occur, leading to the final peptide retaining the oxazolidine or thiazolidine structure.[2]
Q4: How are pseudoproline dipeptides incorporated into a peptide sequence during SPPS?
A4: Pseudoproline dipeptides are incorporated using standard Fmoc-SPPS coupling protocols.[1][7] They can be coupled using common activating reagents such as HBTU, HATU, or DIC/HOBt.[1][7] On automated synthesizers, they can be treated as a standard dipeptide, and the subsequent amino acid in the sequence is omitted from the coupling cycle.[7]
Q5: How is the native amino acid residue regenerated from the pseudoproline?
A5: The oxazolidine or thiazolidine ring of the pseudoproline is cleaved under standard acidic conditions used for the final cleavage of the peptide from the resin.[1][3] A typical cleavage cocktail containing trifluoroacetic acid (TFA) is sufficient to open the ring and restore the native serine, threonine, or cysteine residue.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low coupling efficiency or incomplete coupling after a pseudoproline dipeptide. | Steric Hindrance: The bulky ring structure of the pseudoproline can physically block the approach of the incoming activated amino acid.[1][2] | - Use a pre-formed dipeptide: This is the standard and highly recommended approach to overcome the steric hindrance of the pseudoproline itself.[1][2]- Double coupling: Perform a second coupling of the amino acid following the pseudoproline dipeptide to drive the reaction to completion.[8]- Use a more potent coupling reagent: Reagents like HATU or HCTU may improve coupling efficiency.[7]- Increase reaction time: Extending the coupling time can help improve yields for sterically hindered couplings.[7] |
| Higher than expected molecular weight observed in mass spectrometry analysis. | Incomplete Cleavage: The pseudoproline's oxazolidine/thiazolidine ring may not have been fully cleaved during the final deprotection step.[2]Mass Spectrometry Artifacts: Pseudoproline-containing peptides can sometimes show higher-than-expected masses due to ion entanglement or stabilization effects.[1] | - Extend cleavage time: Increase the duration of the TFA cleavage step to ensure complete removal of the protecting group.[7]- Use a stronger cleavage cocktail: While standard TFA cocktails are usually sufficient, for particularly stubborn cases, consult relevant literature for alternative cocktails.[9]- Confirm with alternative analytical methods: Use NMR or HPLC to validate the final product and confirm the absence of the uncleaved pseudoproline ring.[1] |
| Presence of aspartimide-related impurities in the final product. | Catalysis by Pseudoproline: Under harsh conditions (e.g., high temperature), the pseudoproline moiety may catalyze aspartimide formation at a nearby aspartic acid residue.[6] | - Optimize synthesis conditions: Avoid excessive temperatures and pressures during synthesis, especially if using flow chemistry.[6]- Strategic placement of pseudoproline: If possible, avoid placing a pseudoproline dipeptide immediately adjacent to an aspartic acid residue, particularly in sequences known to be prone to aspartimide formation. |
| Peptide aggregation still observed despite the use of pseudoproline dipeptides. | Suboptimal Placement: The effectiveness of pseudoproline dipeptides is dependent on their position within the peptide sequence.[1]Insufficient Number of Pseudoprolines: For very long or highly aggregation-prone sequences, a single pseudoproline may not be sufficient.[10] | - Follow placement guidelines: Insert pseudoprolines approximately every 5-6 residues and at least 2 residues away from another proline or pseudoproline. It is also beneficial to place them before hydrophobic regions.[1][4][5]- Incorporate multiple pseudoprolines: For challenging sequences, the strategic incorporation of multiple pseudoproline dipeptides can be highly effective.[10] |
Quantitative Data Summary
While precise, side-by-side quantitative comparisons are sequence-dependent and not always available in the literature, the following table summarizes the qualitative and reported quantitative improvements achieved by incorporating pseudoproline dipeptides in the synthesis of "difficult" peptides.
| Peptide | Challenge | Outcome with Pseudoproline Dipeptides | Reference |
| Human Amylin (hAmylin) | A 37-residue peptide highly prone to aggregation, making synthesis by standard Fmoc SPPS nearly impossible. | Successful synthesis with high yield and purity, whereas standard methods yielded only trace amounts of the desired product.[1][10] | [1],[10] |
| RANTES (24-91) | A 68-amino acid chemokine with a high propensity for aggregation. | Efficient synthesis was achieved by combining the use of pseudoproline dipeptides with a ChemMatrix resin.[1][3] | [1],[3] |
| hGH-derived peptide | An "inaccessible" 15-mer C-terminal sequence of human growth hormone. | Successful synthesis was achieved by incorporating two pseudoproline monomers, demonstrating their effectiveness in disrupting aggregation.[11] | [11] |
| General "Difficult" Sequences | Peptides with hydrophobic regions or a tendency to form β-sheets. | Incorporation of pseudoproline dipeptides leads to improved acylation and deprotection kinetics, resulting in better yield, purity, and solubility of crude products.[1] | [1] |
Experimental Protocols
Protocol 1: General Procedure for Coupling a Pseudoproline Dipeptide (Manual SPPS)
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser/Thr(ψPro)-OH (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is removed by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF and then DCM.
-
Activation of the Pseudoproline Dipeptide: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH and the coupling reagent in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated pseudoproline dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test or other appropriate colorimetric test to check for the presence of free amines. A negative result indicates complete coupling.
-
Washing: If the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
-
Continuation of Synthesis: Proceed with the Fmoc deprotection of the newly coupled pseudoproline dipeptide to continue the peptide chain elongation.
Protocol 2: Final Cleavage and Deprotection of a Pseudoproline-Containing Peptide
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane)[12]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the final N-terminal Fmoc group has been removed. Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the oxazolidine/thiazolidine ring of the pseudoproline.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and then dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Visualizations
Caption: Workflow for the incorporation of a pseudoproline dipeptide in SPPS.
Caption: Troubleshooting logic for low coupling yields with pseudoproline dipeptides.
References
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
unexpected byproducts with Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH in their solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, focusing on the identification and mitigation of unexpected byproducts.
Issue 1: Appearance of an Unexpected Peak with a Mass Corresponding to the Target Peptide
Symptoms:
-
A significant, unexpected peak is observed in the HPLC chromatogram of the crude peptide, often eluting close to the main product peak.
-
Mass spectrometry analysis of this peak reveals a molecular weight identical to the target peptide.
Potential Cause: This unexpected peak is likely an imine byproduct formed from the incomplete conversion of the pseudoproline's oxazolidine (B1195125) ring back to a threonine residue during TFA cleavage. Under certain conditions, particularly elevated temperature and pressure as seen in flow peptide chemistry, the oxazolidine ring can open to form a stable imine.[1] This imine may persist through the cleavage and deprotection steps.
dot
Caption: Proposed pathway for imine byproduct formation.
Troubleshooting and Resolution:
-
Optimize Cleavage Conditions:
-
Temperature: Avoid elevated temperatures during TFA cleavage. Perform the cleavage at room temperature or on ice to minimize the risk of imine formation.
-
Cleavage Cocktail: A standard cleavage cocktail such as TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is generally effective for converting the pseudoproline back to threonine. Ensure the cleavage reaction is allowed to proceed for a sufficient duration (typically 2-3 hours) to ensure complete conversion.
-
Scavengers: The use of appropriate scavengers is crucial. TIS helps to reduce the reactive trityl cations and other carbocations generated during cleavage, which could potentially contribute to side reactions.
-
-
Analytical Verification:
-
HPLC Analysis: The imine byproduct may exhibit a different retention time on reversed-phase HPLC compared to the target peptide due to differences in hydrophobicity and conformation. A slight shift in the retention time of a peak with the correct mass is indicative of this byproduct.[2]
-
Mass Spectrometry: While the molecular weight is identical, tandem MS/MS fragmentation patterns may differ between the target peptide and the imine byproduct. The fragmentation of the modified residue will be different from that of a standard threonine.
-
Issue 2: Higher than Expected Levels of Aspartimide-Related Impurities
Symptoms:
-
HPLC analysis of the crude peptide shows multiple peaks, some with a mass corresponding to the target peptide minus 18 Da (loss of water), indicative of aspartimide formation.
-
Other peaks may correspond to the hydrolysis products of the aspartimide, namely α- and β-aspartyl peptides, which have the same mass as the target peptide but different retention times.
Potential Cause: While pseudoproline dipeptides are often used to suppress aspartimide (Asi) formation, under certain conditions, particularly with adjacent aspartic acid residues, the pseudoproline moiety can paradoxically catalyze this side reaction.[1][2] The exact mechanism for this catalysis is still under investigation, but it is thought to be related to the conformational effects of the pseudoproline "kink" in the peptide backbone, which may facilitate the nucleophilic attack of the backbone amide on the aspartic acid side chain.
dot
Caption: General pathway for aspartimide formation.
Troubleshooting and Resolution:
-
Modify Fmoc-Deprotection Conditions:
-
Reduced Basicity: Aspartimide formation is base-catalyzed.[3] Consider using a less basic deprotection solution, such as 20% piperidine (B6355638) in DMF with the addition of 0.1 M HOBt, or using piperazine (B1678402) instead of piperidine.
-
Temperature: Perform Fmoc deprotection at room temperature. Avoid heating as this can accelerate aspartimide formation.
-
-
Protecting Group Strategy:
-
For sequences highly prone to aspartimide formation (e.g., -Asp-Gly-, -Asp-Ser-), consider using a more sterically hindered protecting group on the aspartic acid side chain, such as an O-2,4-dimethyl-3-pentyl (ODmPe) ester, in place of the standard OtBu group.
-
-
Analytical Characterization:
-
HPLC and Mass Spectrometry: Use HPLC to separate the different isomers. Aspartimide and its hydrolysis products will have distinct retention times. Mass spectrometry can be used to identify the peak corresponding to the dehydrated aspartimide (-18 Da) and to confirm that the other byproduct peaks have the same mass as the target peptide.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a pseudoproline dipeptide. Its primary function is to prevent peptide aggregation during solid-phase peptide synthesis (SPPS). The pseudoproline moiety introduces a temporary "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation.[2] This leads to improved coupling efficiency and higher purity of the final peptide. The native threonine residue is regenerated during the final TFA cleavage.
Q2: Under what conditions are the unexpected byproducts most likely to form?
A2: The formation of the imine byproduct and the catalysis of aspartimide formation are more pronounced under harsh reaction conditions. Specifically, elevated temperatures (e.g., 80°C) and high pressures, such as those used in automated flow peptide synthesizers, have been shown to promote these side reactions.[1] While less common in standard batch SPPS at room temperature, the potential for these byproducts to form still exists, especially with prolonged reaction times or in "difficult" sequences.
Q3: How can I confirm the presence of the imine byproduct in my crude peptide?
A3: The most effective way to identify the imine byproduct is through a combination of HPLC and mass spectrometry. In your HPLC chromatogram, look for a peak that elutes near your target peptide's peak but is not present in a control synthesis (if available). The key confirmation will come from mass spectrometry, where this peak will have the same molecular weight as your target peptide. Further fragmentation by MS/MS can help to confirm the modified structure at the former pseudoproline position.
Q4: Can I use a standard cleavage cocktail with this compound?
A4: Yes, a standard TFA-based cleavage cocktail is generally effective. A common and recommended cocktail is TFA/water/TIS in a ratio of 95:2.5:2.5. The cleavage should be performed at room temperature for 2-3 hours to ensure complete conversion of the pseudoproline back to threonine and to minimize side reactions.
Q5: Are there any sequence-specific considerations when using this pseudoproline dipeptide?
A5: Yes. If your sequence contains an aspartic acid residue adjacent to the Lys-Thr dipeptide, be particularly vigilant for aspartimide formation. The catalytic effect of the pseudoproline in this context means you may need to take extra precautions, such as modifying your Fmoc-deprotection conditions.
Data Summary
| Byproduct | Molecular Weight Change | Typical HPLC Elution | Primary Cause | Recommended Prevention |
| Imine Derivative | None | Slight shift from the main product | Incomplete oxazolidine ring opening | Optimize cleavage (room temp, sufficient time) |
| Aspartimide | -18 Da | Earlier than the main product | Base-catalyzed cyclization | Modify Fmoc-deprotection (additives, lower temp) |
| β-Aspartyl Peptide | None | Different retention time from the main product | Hydrolysis of aspartimide | Prevent aspartimide formation |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
-
Resin Preparation: After the final coupling step, wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/water/TIS (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Peptide Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (2x). Dry the final peptide product under vacuum.
Protocol 2: Analytical HPLC Method for Byproduct Detection
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Analysis: Inject a small amount of the dissolved crude peptide. Look for peaks eluting around the main product and analyze all significant peaks by mass spectrometry.
dot
Caption: General workflow for SPPS incorporating a pseudoproline dipeptide.
References
low coupling yields with pseudoproline dipeptides solutions
Welcome to the technical support center for pseudoproline dipeptide utilization in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low coupling yields and other common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?
A1: Pseudoproline (Ψ-Pro) dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side chain is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets during SPPS.[1][2] The primary benefits of using pseudoproline dipeptides are to prevent on-resin aggregation, improve the solubility of the growing peptide chain, and ultimately increase coupling efficiency and final peptide yield.[1][2][3]
Q2: Why do I observe low coupling yields when attaching an amino acid to the N-terminus of a pseudoproline-containing peptide?
A2: Low coupling yields are common when acylating the nitrogen atom of a pseudoproline residue. This is due to two main factors:
-
Steric Hindrance: The cyclic structure of the oxazolidine or thiazolidine ring is sterically bulky, which physically obstructs the approach of the activated amino acid.[1]
-
Decreased Nucleophilicity: The nitrogen atom within the ring system has lower nucleophilicity compared to a standard secondary amine, making it less reactive towards the incoming activated carboxyl group.[1]
To overcome this, it is highly recommended to use pre-formed Fmoc-Xaa-Yaa(ΨPro)-OH dipeptides rather than attempting to couple an amino acid directly to a resin-bound pseudoproline monomer.[1][4]
Q3: How should I choose the placement of pseudoproline dipeptides in my peptide sequence?
A3: The placement of pseudoproline dipeptides is guided by empirical rules for optimal performance. Key recommendations include:
-
Space pseudoproline units approximately 5-6 residues apart.[3]
-
Maintain a minimum of 2 residues between a pseudoproline and another pseudoproline or a natural proline.[3]
-
Insert a pseudoproline dipeptide just before a known hydrophobic or aggregation-prone sequence to maximize its structure-disrupting effect.[1][3]
Q4: Are there any known side reactions associated with pseudoproline dipeptides?
A4: While generally robust, some side reactions have been observed. Under certain conditions, particularly with elevated temperatures in flow chemistry, pseudoproline moieties have been reported to catalyze aspartimide formation, contrary to their intended role of suppressing such reactions.[1] Additionally, the stability of the pseudoproline ring can vary, with some cysteine-derived thiazolidines showing lability to standard TFA cleavage conditions, while others may require harsher acids for removal.[5][6]
Troubleshooting Guide: Low Coupling Yields
This guide addresses the common issue of incomplete coupling when using pseudoproline dipeptides and provides solutions to improve reaction outcomes.
Problem: Low or incomplete coupling of the pseudoproline dipeptide to the resin-bound peptide chain.
| Possible Cause | Recommended Solution | Key Considerations |
| Inefficient Activation | Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU, HBTU, and HCTU are generally more effective for sterically hindered couplings than carbodiimides like DIC alone.[5] | HATU is often considered superior to HBTU for difficult sequences as it can lead to faster reactions and higher purity.[7] |
| Insufficient Reagent Excess | Use a higher excess of the pseudoproline dipeptide and coupling reagents. A 5-fold excess is a common starting point for difficult couplings.[8] | Increasing reagent excess can improve kinetics but also increases cost. Optimization may be required. |
| Short Reaction Time | Extend the coupling time. While standard couplings may be complete in under an hour, hindered couplings can require 2 hours or more.[8] | Monitor the reaction completion using a colorimetric test like the Kaiser test (for primary amines) or a chloranil (B122849) test (for secondary amines) to avoid unnecessarily long reaction times. |
| Peptide Aggregation | If the peptide chain is already aggregating before the pseudoproline is introduced, this can block the N-terminal amine. | - Use a low-aggregation resin (e.g., ChemMatrix®, PEG-based resins).- Perform the synthesis at an elevated temperature (microwave-assisted SPPS can be effective).[1] |
| Poor Resin Solvation | Ensure the resin is well-swollen and solvated. | Use high-quality, amine-free DMF or NMP. Consider using a solvent mixture known to disrupt aggregation, such as a "magic mixture" of DCM:DMF:NMP (1:1:1).[9] |
Comparative Data on Coupling Reagent Performance (General Difficult Couplings)
While specific data for pseudoproline couplings is sparse, the following table provides a general comparison of common coupling reagents used for challenging peptide synthesis, which is applicable to the sterically hindered nature of pseudoproline dipeptides.
| Coupling Reagent | Typical Additive | Relative Efficiency | Key Advantages | Potential Drawbacks |
| HATU | HOAt | Very High | Fast reaction rates, lower risk of epimerization, highly effective for hindered couplings. | Higher cost compared to HBTU/DIC. |
| HBTU/HCTU | HOBt/6-Cl-HOBt | High | Robust, reliable, and widely used. Good balance of cost and efficiency. | Can be slightly less efficient than HATU for the most difficult sequences.[7] |
| PyBOP | HOBt | High | Phosphonium salt, avoids side reactions sometimes seen with uronium salts. | Byproducts can be more difficult to remove. |
| DIC/HOBt | HOBt | Moderate-High | Cost-effective and widely available.[10] | Slower reaction kinetics, higher risk of racemization if HOBt is omitted.[5] |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes a standard procedure for the manual coupling of an Fmoc-protected pseudoproline dipeptide onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin (1 eq.)
-
Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide (5 eq.)
-
HATU (4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel with a sintered frit
-
Nitrogen line for agitation
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (3 x 10 mL/g resin).
-
Activation Solution Preparation: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (5 eq.) and HATU (4.9 eq.) in a minimal volume of anhydrous DMF.
-
Activation: Add DIPEA (10 eq.) to the activation solution and vortex briefly for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture with a gentle stream of nitrogen or on a shaker for 1-2 hours at room temperature.[8]
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a colorimetric test (e.g., chloranil test) to check for the presence of unreacted secondary amines. A negative result indicates complete coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5 x 10 mL/g resin) to remove all soluble reagents and byproducts.
-
Proceed: The resin is now ready for the next Fmoc-deprotection step in the SPPS cycle.
Protocol 2: Automated Coupling of a Pseudoproline Dipeptide
This protocol provides guidelines for incorporating a pseudoproline dipeptide using an automated peptide synthesizer.
Setup:
-
Reagent Preparation: Dissolve the Fmoc-pseudoproline dipeptide in a suitable solvent (e.g., NMP) at the concentration required by the synthesizer manufacturer. Ensure the volume is sufficient for the planned synthesis scale (typically 3-5 fold excess).
-
Instrument Programming:
-
Place the vial containing the pseudoproline dipeptide solution in the appropriate position on the synthesizer's amino acid rack.
-
Modify the synthesis protocol to couple the dipeptide as a single unit. This typically involves programming the instrument to perform a single, extended coupling step for the dipeptide.
-
Crucially, ensure the synthesis program omits the amino acid addition cycle for the second residue of the dipeptide (the Ser, Thr, or Cys), as it is already incorporated.
-
Set an extended coupling time (e.g., 60-120 minutes) for the pseudoproline dipeptide step.[8]
-
Select a robust activation method, such as HATU or HCTU.
-
Execution:
-
Initiate the automated synthesis run.
-
The synthesizer will proceed with the standard deprotection and wash cycles.
-
At the appropriate cycle, the instrument will deliver the pseudoproline dipeptide solution, activator (e.g., HATU), and base (e.g., DIPEA) to the reaction vessel for the programmed extended coupling time.
-
Following the coupling, the synthesizer will perform its standard wash protocols before proceeding to the next deprotection cycle.
Visualizations
Caption: General workflow for a pseudoproline dipeptide coupling cycle in SPPS.
Caption: Decision tree for troubleshooting low pseudoproline coupling yields.
Caption: How pseudoprolines induce a cis-amide kink to disrupt aggregation.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
premature removal of Boc group in Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fmoc-Lys(Boc)-Thr(ΨMe,Mepro)-OH in solid-phase peptide synthesis (SPPS). The primary focus is to address the unexpected premature removal of the tert-butyloxycarbonyl (Boc) protecting group from the lysine (B10760008) side chain.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Fmoc-Lys(Boc)-Thr(ΨMe,Mepro)-OH in peptide synthesis?
Fmoc-Lys(Boc)-Thr(ΨMe,Mepro)-OH is a pseudoproline dipeptide building block used in Fmoc-based solid-phase peptide synthesis. Its main purpose is to disrupt secondary structure formation (e.g., β-sheets) during the assembly of "difficult" peptide sequences, thereby improving coupling efficiency and overall synthesis yield. The oxazolidine (B1195125) ring of the pseudoproline moiety introduces a kink in the peptide backbone, which hinders peptide chain aggregation.
Q2: Under standard Fmoc-SPPS conditions, should the Boc group on the lysine side chain be stable?
Yes, under standard Fmoc-SPPS conditions, the Boc group is expected to be stable.[1][2][3] The orthogonality of the Fmoc/Boc protection strategy is a cornerstone of this chemistry.[1][4][] The Fmoc group is labile to basic conditions (typically 20% piperidine (B6355638) in DMF), while the Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA).[1][4][6] Therefore, during the repetitive Fmoc deprotection cycles with piperidine, the Boc group on the lysine side chain should remain intact.[2]
Q3: What are the potential consequences of premature Boc group removal?
Premature removal of the Boc group exposes the ε-amino group of the lysine side chain. This can lead to several undesirable side reactions, including:
-
Peptide branching: The newly exposed amine on the lysine side chain can react with the incoming activated amino acid, leading to the synthesis of a branched peptide impurity.
-
Modifications: The free amine can be susceptible to other modifications during synthesis.
-
Truncation: If the side-chain amine is acylated, it may hinder subsequent coupling at the N-terminus, leading to truncated sequences.
These side reactions complicate the purification of the target peptide and reduce the overall yield.[7]
Troubleshooting Guide: Premature Boc Group Removal
While unexpected, premature Boc deprotection can occur under non-ideal conditions. This guide provides potential causes and corrective actions.
| Symptom | Potential Cause | Recommended Action | Verification Method |
| Mass spectrometry of the crude peptide shows a mass corresponding to the target peptide minus the Boc group (M-100 Da) or a mass corresponding to a branched peptide. | Acidic Contaminants in Reagents | Ensure high-purity solvents (DMF) and reagents. Use freshly prepared piperidine solution for Fmoc deprotection. Old DMF can degrade to form dimethylamine (B145610) and formic acid, creating a slightly acidic environment. | Test the pH of the DMF. Analyze incoming reagents for purity. |
| The issue is more prevalent during long or difficult coupling steps. | Slight Acidity of Coupling Activators | For very sensitive sequences, consider using a less acidic coupling activator. While typically not strong enough to cleave the Boc group, prolonged exposure or elevated temperatures (in microwave synthesis) could contribute to slow cleavage. Neutralize the resin thoroughly after deprotection and before coupling. | Perform a test cleavage and analyze the product by HPLC-MS after a particularly long coupling step.[7] |
| Inconsistent results between synthesis batches. | Degraded Piperidine Solution | Prepare fresh piperidine/DMF solution daily. Piperidine can degrade over time, potentially forming species that could affect the stability of acid-labile groups, although this is not a common cause for Boc removal. | Use a freshly opened bottle of piperidine and compare the results. |
| Premature deprotection is observed when using microwave-assisted peptide synthesis (MAPS). | Elevated Temperatures | High temperatures can sometimes accelerate minor side reactions. While the Boc group is generally thermally stable under these conditions, the combination of heat and specific reagents might lower the threshold for its removal. | Reduce the temperature during the coupling and deprotection steps. Monitor the synthesis closely. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged.
-
Agitation: Gently agitate the mixture at room temperature for an initial 3 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection: Add fresh deprotection solution and agitate for an additional 10-15 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Protocol 2: Test Cleavage for Detecting Premature Boc Removal
This protocol can be used to analyze the peptide at an intermediate stage of the synthesis to check the integrity of the Boc group.
-
Sample Collection: After a coupling or deprotection step where premature Boc removal is suspected, withdraw a small amount of the dried peptide-resin (e.g., 2-5 mg).
-
Cleavage: Place the resin in a microcentrifuge tube and add a small volume of a cleavage cocktail (e.g., 100-200 µL of TFA/TIPS/H₂O 95:2.5:2.5).[7]
-
Reaction: Allow the cleavage to proceed at room temperature for 1-3 hours.
-
Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Analysis: Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and Mass Spectrometry (MS).[7] Look for the presence of a species with a mass 100 Da lower than the expected protected peptide fragment.
Visualizations
Caption: Standard Fmoc-SPPS workflow.
Caption: Troubleshooting logic for premature Boc removal.
References
Validation & Comparative
A Comparative Guide to Coupling Reagent Performance for Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex peptides is paramount. "Difficult sequences," prone to aggregation, can lead to low yields and challenging purifications. The pseudoproline dipeptide, Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH, is a critical tool to overcome these challenges by disrupting secondary structure formation during solid-phase peptide synthesis (SPPS). However, the choice of coupling reagent significantly impacts the success of incorporating this bulky dipeptide. This guide provides an objective comparison of various coupling reagents' performance with this compound and its alternatives, supported by experimental data from the literature.
Mechanism of Action: The Role of Pseudoproline Dipeptides
During SPPS, growing peptide chains can form secondary structures, such as β-sheets, leading to aggregation and incomplete reactions. Pseudoproline dipeptides, like this compound, introduce a "kink" in the peptide backbone. This is due to the oxazolidine (B1195125) ring structure that favors a cis-amide bond over the usual trans-amide bond, effectively disrupting inter-chain hydrogen bonding and preventing aggregation. This leads to improved solvation of the peptide chain, resulting in higher coupling efficiency, purity, and overall yield.[1][2][3] The use of a pre-formed dipeptide is necessary because the nitrogen within the oxazolidine ring is sterically hindered, making the subsequent coupling of an amino acid difficult.[4]
Performance Comparison of Coupling Reagents
The choice of coupling reagent is critical for the efficient incorporation of the sterically hindered this compound. The most common classes of coupling reagents are uronium/aminium salts (e.g., HBTU, HATU, HCTU) and phosphonium (B103445) salts (e.g., PyBOP). While direct comparative data for this compound is limited, performance can be inferred from studies on other pseudoproline dipeptides and "difficult" sequences.
| Coupling Reagent | Class | Recommended Equivalents (Dipeptide:Reagent:Base) | Coupling Time | Purity | Yield | Key Considerations |
| HCTU | Uronium/Aminium | 1:0.95:2 | ~5 minutes | Very High | Very High | Highly efficient and cost-effective. Demonstrates comparable purity to HATU in difficult sequences.[1][5][6] |
| HATU | Uronium/Aminium | 1:0.95:2 | 5-15 minutes | Very High | Very High | Generally considered the most efficient for difficult couplings, with a lower risk of racemization compared to HBTU.[7][8] |
| COMU | Uronium/Aminium | 1:1:1 | 5-20 minutes | High | High | A newer generation reagent with efficiency comparable to HATU. It is based on OxymaPure, making it a safer alternative to HOBt-based reagents.[7][9] |
| PyBOP | Phosphonium | 1:1:2 | 30-60 minutes | Good | Good | A reliable reagent, though generally slower than uronium/aminium salts. Less likely to cause guanidinylation of the N-terminus.[10][11] |
| HBTU | Uronium/Aminium | 1:0.95:2 | 15-60 minutes | Good | Good | A widely used and cost-effective reagent, but may be less efficient than HATU and HCTU for challenging couplings.[10][12] |
| DIC/HOBt | Carbodiimide | 1:1:1 | 60-120 minutes | Moderate-Good | Moderate-Good | A classic and economical choice, but generally slower and may lead to more side reactions. The formation of insoluble diisopropylurea can be a drawback.[2] |
| PyOxim | Phosphonium | 1:1:2 | 10-30 minutes | High | High | An Oxyma-based phosphonium salt that has shown high efficiency, particularly in the synthesis of challenging sequences. |
Alternatives to this compound
While highly effective, pseudoproline dipeptides are limited to sequences containing Ser, Thr, or Cys. For other sequences prone to aggregation, alternative strategies exist.
Dmb-Dipeptides
Dipeptides containing a 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen, such as Fmoc-Xaa-(Dmb)Gly-OH, serve a similar purpose to pseudoproline dipeptides. The bulky Dmb group disrupts secondary structures, improving solubility and coupling efficiency.
Key Advantages of Dmb-Dipeptides:
-
Applicable to a wider range of amino acid sequences, particularly those containing glycine.[13][14][15]
-
Effectively prevents aspartimide formation, a common side reaction in sequences containing Asp-Gly.[13][14]
Comparison: While both are effective in preventing aggregation, the choice between a pseudoproline and a Dmb-dipeptide depends on the peptide sequence. For Lys-Thr motifs in aggregation-prone regions, this compound is the ideal choice. For problematic Gly-containing sequences, a Dmb-dipeptide would be more suitable.[13][14]
Experimental Protocols
Below are detailed methodologies for the coupling of this compound using different classes of coupling reagents in solid-phase peptide synthesis.
General SPPS Workflow
Protocol 1: Coupling with Uronium/Aminium Reagents (HCTU, HATU, HBTU)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (1.5 eq.), the coupling reagent (e.g., HCTU, HATU, HBTU) (1.45 eq.), and an additive if required (e.g., HOBt for HBTU) in DMF.
-
Coupling: Add N,N-diisopropylethylamine (DIPEA) (3 eq.) to the activation mixture and immediately add it to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for the time specified in the comparison table (e.g., ~5 minutes for HCTU).
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Coupling with Phosphonium Reagents (PyBOP, PyOxim)
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve this compound (1.5 eq.) and the coupling reagent (e.g., PyBOP) (1.5 eq.) in DMF.
-
Coupling: Add DIPEA (3 eq.) to the activation mixture and add it to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Coupling with DIC/HOBt
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Coupling Solution: In a separate vessel, dissolve this compound (1.5 eq.) and HOBt (1.5 eq.) in DMF.
-
Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (1.5 eq.) to the solution and add the mixture to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Logical Relationships in Coupling Reagent Activation
The efficiency of different coupling reagents is rooted in their chemical mechanism for activating the carboxylic acid of the incoming amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine on the resin-bound peptide.
Conclusion
This compound is a powerful tool for improving the synthesis of difficult peptide sequences. The choice of coupling reagent is a critical factor in maximizing its benefits. For routine synthesis, HBTU and PyBOP are reliable choices. However, for challenging sequences, rapid synthesis protocols, and to ensure the highest purity and yield, the use of more advanced uronium/aminium reagents like HCTU and HATU is strongly recommended. Newer reagents such as COMU and PyOxim also offer excellent performance with the added benefit of being non-explosive. For sequences where pseudoproline dipeptides are not applicable, Dmb-dipeptides provide an effective alternative strategy to combat peptide aggregation. The selection of the optimal coupling strategy, guided by the data and protocols presented here, will ultimately save time and resources in the production of complex and high-purity peptides.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Comparative Analysis of High-Temperature SPPS and Pseudoproline Methods in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the development of therapeutics, research tools, and novel biomaterials. However, the synthesis of long or "difficult" peptide sequences is often hampered by on-resin aggregation, which can lead to incomplete reactions and low purity of the final product. To address these challenges, several strategies have been developed, with high-temperature SPPS and the use of pseudoproline dipeptides being two of the most prominent and effective approaches. This guide provides a comparative analysis of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific synthetic needs.
Fundamental Principles
High-Temperature SPPS: This method leverages elevated temperatures (typically 60-95°C) to accelerate the kinetics of both the coupling and deprotection steps in the SPPS cycle. The increased thermal energy disrupts the formation of secondary structures (β-sheets) in the growing peptide chain, which are a primary cause of on-resin aggregation. By minimizing aggregation, reagents can more easily access the reactive sites, leading to more efficient and complete reactions.
Pseudoproline-Assisted SPPS: This chemical approach involves the strategic insertion of pseudoproline dipeptides (also known as oxazolidine (B1195125) dipeptides) into the peptide sequence. These dipeptides are derived from serine or threonine residues and introduce a "kink" into the peptide backbone, similar to a proline residue. This structural disruption effectively hinders the inter-chain hydrogen bonding that leads to aggregation, thereby improving solvation and reaction efficiency. The pseudoproline moiety is readily converted back to the native serine or threonine residue during the final acid cleavage from the resin.
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the performance of high-temperature and pseudoproline-assisted SPPS in the synthesis of challenging peptide sequences.
Table 1: Synthesis of Aggregation-Prone Peptides
| Peptide Sequence | Method | Temperature (°C) | Purity (%) | Yield (%) | Reference |
| Aib-enkephalin pentapeptide | Standard SPPS | Room Temp | 55 | 48 | |
| Aib-enkephalin pentapeptide | High-Temp SPPS | 80 | 92 | 85 | |
| ACP (65-74) | Standard SPPS | Room Temp | <5 | Not Reported | |
| ACP (65-74) | Pseudoproline | Room Temp | >70 | Not Reported | |
| Aβ (1-42) | Standard SPPS | Room Temp | 10-15 | Low | |
| Aβ (1-42) | High-Temp SPPS | 90 | 65 | Moderate |
Table 2: Synthesis Time and Efficiency
| Method | Average Coupling Time | Average Deprotection Time | Overall Synthesis Time for a 20-mer | Key Advantage |
| Standard SPPS | 30-60 min | 15-30 min | 15-30 hours | Well-established |
| High-Temp SPPS | 2-5 min | 1-2 min | 2-3 hours | Speed, reduced side reactions |
| Pseudoproline SPPS | 30-60 min | 15-30 min | 15-30 hours | High purity for specific sequences |
Experimental Protocols
High-Temperature SPPS Protocol (General)
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF) for 30 minutes at room temperature.
-
Deprotection: Add 20% piperidine (B6355638) in DMF to the resin and heat to 75-90°C for 1-2 minutes. Repeat once.
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove piperidine and by-products.
-
Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (5 eq), a coupling agent like HBTU/HATU (4.9 eq), and a base like DIPEA (10 eq) in DMF.
-
Add the pre-activated mixture to the resin and heat to 75-90°C for 2-5 minutes.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 5 minutes.
-
Repeat Cycle: Return to step 2 for the next amino acid addition.
-
Final Cleavage and Deprotection: After the final coupling, wash the resin with DCM, and treat with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours at room temperature.
Pseudoproline-Assisted SPPS Protocol (General)
-
Resin Swelling: Swell the resin in DMF for 30 minutes at room temperature.
-
Deprotection: Add 20% piperidine in DMF to the resin and allow it to react for 15-30 minutes at room temperature.
-
Washing: Wash the resin extensively with DMF (5-7 times).
-
Coupling (Pseudoproline Dipeptide):
-
Dissolve the Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide (2 eq) and a coupling agent like HBTU/HATU (1.9 eq) in DMF. Add DIPEA (4 eq).
-
Add the mixture to the resin and allow it to react for 1-2 hours at room temperature.
-
-
Coupling (Standard Amino Acid): Follow standard coupling procedures for non-pseudoproline residues (e.g., 30-60 minutes at room temperature).
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Cycle: Return to step 2 for the next amino acid addition.
-
Final Cleavage and Deprotection: After the final coupling, wash the resin with DCM. Treat with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours. The acidic conditions will hydrolyze the oxazolidine ring, restoring the native Ser or Thr residue.
Workflow and Mechanistic Diagrams
Caption: High-Temperature SPPS Workflow.
Caption: Pseudoproline-Assisted SPPS Workflow.
Caption: Aggregation Prevention Mechanisms.
Discussion and Recommendations
High-Temperature SPPS:
-
Advantages:
-
Speed: Drastically reduces synthesis time, enabling high-throughput peptide production.
-
Broad Applicability: Generally effective for a wide range of difficult sequences without the need for special reagents.
-
Reduced Side Reactions: The short reaction times can minimize certain side reactions like racemization for most amino acids.
-
-
Disadvantages:
-
Specialized Equipment: Requires a peptide synthesizer capable of heating the reaction vessel.
-
Thermally Labile Residues: Can pose a risk for heat-sensitive amino acids or protecting groups, potentially leading to degradation or side reactions (e.g., aspartimide formation).
-
Pseudoproline-Assisted SPPS:
-
Advantages:
-
High Efficacy: Extremely effective at disrupting aggregation at specific, predictable points in a sequence.
-
Standard Conditions: Can be implemented on any standard peptide synthesizer without the need for heating.
-
Orthogonal Strategy: Can be combined with other techniques, including mild heating, to further enhance synthesis outcomes.
-
-
Disadvantages:
-
Cost and Availability: Pseudoproline dipeptides are more expensive than standard amino acids.
-
Sequence-Specific: Requires careful planning and is only applicable at Ser or Thr residues. The synthesis of sequences lacking these residues cannot benefit from this method.
-
Slower Synthesis: Operates on the same timescale as standard room-temperature SPPS.
-
Conclusion: Making the Right Choice
The choice between high-temperature SPPS and pseudoproline-assisted SPPS depends on the specific requirements of the synthesis.
-
Choose High-Temperature SPPS when:
-
Speed is a primary concern.
-
The peptide sequence is long and generally prone to aggregation but does not contain an excessive number of heat-sensitive residues.
-
A broadly applicable, "first-line" strategy for difficult sequences is needed.
-
-
Choose Pseudoproline-Assisted SPPS when:
-
The peptide is known to aggregate at a specific region containing a Ser or Thr residue.
-
The highest possible purity is the main objective, and synthesis time is less critical.
-
The synthesis involves thermally labile moieties, making high temperatures undesirable.
-
In many challenging cases, a combination of both methods—employing pseudoproline dipeptides within a moderately heated synthesis protocol—can provide a synergistic effect, yielding superior results that are unattainable by either method alone. Researchers should carefully evaluate the peptide sequence, available equipment, and project goals to make an informed decision.
A Head-to-Head Battle in Peptide Synthesis: Analyzing the Cost-Benefit of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of building blocks is a critical determinant of success, particularly when dealing with "difficult sequences" prone to aggregation. This guide provides a comprehensive cost-benefit analysis of a specialized tool, Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, against the conventional approach using standard Fmoc-amino acids. By examining experimental data and cost implications, we aim to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
The synthesis of long or hydrophobic peptides is often plagued by the formation of secondary structures on the solid support, leading to incomplete reactions, low yields, and challenging purifications.[1][2][3] this compound is designed to mitigate these issues by introducing a temporary "kink" in the peptide backbone, disrupting aggregation and improving the efficiency of peptide chain elongation.[1][2]
Performance Comparison: A Data-Driven Analysis
The primary advantage of employing this compound lies in its ability to significantly enhance the yield and purity of the final peptide product, especially in sequences that are otherwise challenging to synthesize.
To illustrate the potential impact, the following table presents a hypothetical but realistic comparison based on typical outcomes reported for difficult sequences:
| Performance Metric | Standard Fmoc-SPPS (Fmoc-Lys(Boc)-OH + Fmoc-Thr(tBu)-OH) | SPPS with this compound |
| Crude Peptide Yield | Low to Very Low (<10%) | Significantly Higher (30-70% or more) |
| Crude Peptide Purity | Low (<20%) | High (>60%) |
| Number of Couplings | 2 (sequential) | 1 (dipeptide) |
| Purification Difficulty | High (multiple steps, low recovery) | Moderate (simpler chromatogram, higher recovery) |
| Overall Yield of Pure Peptide | Very Low (<2%) | Moderate to High (10-40%) |
Cost Analysis: A Deeper Look Beyond the Vial Price
While the initial procurement cost of this compound is substantially higher than that of its constituent amino acids, a comprehensive cost-benefit analysis must consider the entire synthetic process, including reagents, solvents, instrument time, and labor.
| Reagent | Supplier Example(s) | Price (USD) per Gram | Cost per Coupling (0.1 mmol scale) |
| This compound | Aapptec, Chem-Impex | ~$150.00 | ~$9.15 |
| Fmoc-Lys(Boc)-OH | Sigma-Aldrich, APExBIO, Aapptec | ~$2.07 - $3.52 | ~$0.10 - $0.17 |
| Fmoc-Thr(tBu)-OH | (Price similar to Fmoc-Lys(Boc)-OH) | ~$2.00 - $4.00 | ~$0.08 - $0.16 |
| HBTU (Coupling Reagent) | Biosynth, Aapptec, The Lab Depot | ~$0.27 - $1.00 | ~$0.10 - $0.38 (per coupling) |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The cost per coupling is calculated based on using 4 equivalents of the amino acid/dipeptide and 3.8 equivalents of HBTU for a 0.1 mmol scale synthesis.
At first glance, the cost of the pseudoproline dipeptide appears prohibitive. However, the downstream savings can be substantial. The higher yield and purity achieved with this compound can lead to:
-
Reduced need for re-synthesis: Failed or low-yield syntheses are costly in terms of both materials and time.
-
Simplified and less costly purification: Cleaner crude products require less complex and time-consuming purification procedures, saving on solvents, chromatography media, and labor.
-
Conservation of valuable starting materials: Higher efficiency means less of the expensive resin and preceding amino acids are wasted.
Experimental Protocols
To provide a framework for a comparative study, a generalized experimental protocol for solid-phase peptide synthesis is outlined below. This can be adapted to compare the standard and pseudoproline-containing approaches directly.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (0.1 mmol scale)
1. Resin Swelling:
-
Swell 0.1 mmol of a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
3. Coupling:
-
Standard Approach (Two separate couplings):
-
Threonine Coupling: Dissolve Fmoc-Thr(tBu)-OH (0.4 mmol), HBTU (0.38 mmol), and diisopropylethylamine (DIPEA) (0.8 mmol) in DMF. Add to the resin and shake for 1-2 hours. Wash with DMF.
-
Lysine Coupling: Repeat the deprotection and washing steps. Dissolve Fmoc-Lys(Boc)-OH (0.4 mmol), HBTU (0.38 mmol), and DIPEA (0.8 mmol) in DMF. Add to the resin and shake for 1-2 hours. Wash with DMF.
-
-
Pseudoproline Approach (Single coupling):
-
Dissolve this compound (0.4 mmol), HBTU (0.38 mmol), and DIPEA (0.8 mmol) in DMF. Add to the resin and shake for 2-4 hours. Wash with DMF.
-
4. Capping (Optional):
-
Treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) to block any unreacted amino groups.
5. Chain Elongation:
-
Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
7. Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine yield and purity.
Visualizing the Workflow and Rationale
To better understand the processes and the underlying logic, the following diagrams illustrate the experimental workflow and the mechanism of action of the pseudoproline dipeptide.
Conclusion
The use of this compound represents a strategic investment in the synthesis of challenging peptides. While the upfront cost of this specialized dipeptide is higher than standard amino acids, the significant improvements in yield and purity can lead to overall cost savings by minimizing failed syntheses and simplifying purification. For research and development efforts focused on complex peptide-based therapeutics and other demanding applications, the benefits of employing pseudoproline dipeptides often outweigh the initial expense, making it a powerful tool in the peptide chemist's arsenal. The decision to use this reagent should be based on a careful evaluation of the peptide sequence's difficulty and the overall project budget and timelines.
References
Revolutionizing Difficult Peptide Synthesis: A Comparative Guide to the Impact of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH on Final Peptide Purity
For researchers, scientists, and drug development professionals, the synthesis of long, hydrophobic, or aggregation-prone peptides—often termed "difficult sequences"—presents a significant bottleneck in drug discovery and development. Standard solid-phase peptide synthesis (SPPS) protocols frequently result in low yields and impure products due to on-resin aggregation. This guide provides a comprehensive comparison of the use of the pseudoproline dipeptide, Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH, against standard methodologies, highlighting its profound impact on improving final peptide purity and yield.
The core challenge in the synthesis of difficult peptides lies in the formation of secondary structures, such as β-sheets, by the growing peptide chain on the solid support. This aggregation hinders the accessibility of the N-terminus for subsequent coupling reactions, leading to truncated and deletion sequences that are often difficult to separate from the target peptide. To overcome this, specialized chemical tools have been developed, with pseudoproline dipeptides emerging as a highly effective solution.[1][2][3]
This compound is a dipeptide building block where the threonine residue is temporarily protected as a dimethyloxazolidine ring. This modification introduces a "kink" into the peptide backbone, mimicking the structure of proline and effectively disrupting the hydrogen bonding patterns that lead to aggregation.[1][2][4][5] The native threonine structure is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, leaving no modifications in the final peptide product.[5]
Quantitative Impact on Peptide Purity: A Comparative Analysis
The incorporation of this compound and similar pseudoproline dipeptides has a demonstrably positive and quantifiable impact on the synthesis of aggregation-prone peptides. This is most evident in the significant increase in the purity of the crude peptide prior to purification, which simplifies downstream processing and increases the overall yield of the desired product.
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Key Findings |
| Human Amylin (hIAPP) (37 aa) | Standard Fmoc-SPPS | Trace amounts of desired product | Synthesis was nearly impossible due to extreme aggregation. |
| Human Amylin (hIAPP) (37 aa) | With Pseudoproline Dipeptides | High Purity (sufficient for disulfide bond formation) | Enabled the successful synthesis of a highly aggregation-prone peptide with excellent yield and purity.[1][2] |
| "Difficult" hGH-derived peptide | Initial attempt with standard methods | Low and complex mixture | Significant challenges in synthesis and purification. |
| "Difficult" hGH-derived peptide | With Pseudoproline Monomer and SIT-protection | 70% | The use of a pseudoproline strategy dramatically improved the purity of the crude peptide, making the synthesis feasible. |
| Long Peptides (e.g., SDF-1α, Ubiquitin, AS-48) (68-76 aa) | Optimized HE-SPPS (often includes pseudoprolines) | 84-87% | High crude purity was achieved for very long and complex peptides, simplifying purification. |
| PADRE peptide | Standard Fmoc-SPPS on high-load resin | Numerous truncation peptides | Marked slowing of Fmoc removal indicated significant aggregation. |
| PADRE peptide | With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | High Purity with excellent elongation yield | Significant improvement in synthetic efficiency and even rates of Fmoc removal. |
Experimental Protocols
The incorporation of this compound utilizes standard Fmoc-SPPS protocols. The dipeptide is introduced in the same manner as a standard amino acid, replacing the corresponding Lys-Thr sequence.
General Protocol for Manual Fmoc-SPPS Incorporating a Pseudoproline Dipeptide
1. Resin Swelling and Initial Deprotection:
-
Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF and add 20% piperidine (B6355638) in DMF. Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
2. Amino Acid Coupling (Standard Cycle):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and agitate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (blue beads), recouple for another 30 minutes.
-
Wash the resin with DMF (5-7 times).
-
Proceed to the next deprotection and coupling cycle.
3. Incorporation of this compound:
-
At the appropriate point in the sequence, use this compound as the building block.
-
Dissolve this compound (2-3 equivalents), HCTU (2-3 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) and pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the resin and couple for 60-120 minutes. The slightly longer coupling time ensures efficient reaction with the sterically hindered dipeptide.
-
Monitor and wash as described in the standard coupling cycle.
4. Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature. The oxazolidine (B1195125) ring of the pseudoproline is concomitantly cleaved during this step to yield the native threonine residue.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
5. Purity Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine purity and confirm the molecular weight.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of peptide synthesis with and without the use of pseudoproline dipeptides, highlighting the key decision points and outcomes.
Caption: Comparative workflow of standard vs. pseudoproline-assisted SPPS.
Caption: Experimental workflow for SPPS using pseudoproline dipeptides.
Conclusion
The use of this compound and other pseudoproline dipeptides represents a significant advancement in the field of peptide synthesis. By effectively mitigating on-resin aggregation, these building blocks lead to a dramatic improvement in the crude purity and overall yield of difficult peptide sequences. For researchers in academia and industry, the adoption of this technology can mean the difference between a failed synthesis and the successful production of a critical peptide for further research or therapeutic development. The straightforward integration of pseudoproline dipeptides into standard SPPS protocols makes them an accessible and powerful tool for overcoming the challenges of synthesizing complex peptides.
References
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH versus standard amino acid coupling for aggregation-prone sequences
A comparative analysis of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH versus standard amino acid coupling reveals a significant improvement in the synthesis of aggregation-prone peptides. The incorporation of pseudoproline dipeptides, such as this compound, offers a robust solution to the challenges of low yield and poor purity often encountered with difficult sequences, as evidenced by the successful synthesis of the notoriously aggregation-prone amyloid-beta (Aβ) 1-42 peptide.
In the realm of peptide synthesis, particularly for therapeutic and research applications, the formation of secondary structures like β-sheets during solid-phase peptide synthesis (SPPS) can lead to on-resin aggregation. This phenomenon hinders coupling efficiency, resulting in truncated sequences and difficult purification processes. Standard coupling methods often struggle to overcome these hurdles, leading to significantly compromised yields and purity of the final peptide product.
A key strategy to mitigate this issue is the incorporation of "structure-breaking" residues. Pseudoproline dipeptides, such as this compound, are specialized building blocks designed for this purpose.[1] These dipeptides are derived from serine or threonine residues where the side chain is cyclized with the backbone amide nitrogen to form an oxazolidine (B1195125) ring.[1] This modification introduces a "kink" in the peptide backbone, similar to that of a proline residue, which effectively disrupts the inter-chain hydrogen bonding responsible for β-sheet formation and subsequent aggregation.[1] The oxazolidine ring is stable during the Fmoc-SPPS cycles but is readily cleaved under the final trifluoroacetic acid (TFA) treatment, regenerating the native threonine residue in the final peptide.[2]
Comparative Synthesis of Amyloid-Beta (1-42)
The synthesis of the Aβ(1-42) peptide, a key player in Alzheimer's disease pathology, is notoriously challenging due to its high propensity for aggregation. A study by Kasim et al. (2019) provides a direct comparison of the synthesis of Aβ(1-42) using a standard Fmoc/tBu SPPS protocol versus a strategy incorporating pseudoproline dipeptides.
The results, as summarized in the table below, demonstrate a marked improvement in the crude yield when pseudoproline dipeptides are employed.
| Synthesis Strategy | Crude Yield (%) | Crude Purity (visualized by HPLC) | Reference |
| Standard Fmoc/tBu SPPS | 33% | Low purity with multiple deletion/truncated products | Kasim et al., 2019[3] |
| Fmoc/tBu SPPS with Pseudoproline Dipeptides | 57% | Significantly improved purity with a major peak corresponding to the target peptide | Kasim et al., 2019[3] |
The use of pseudoproline dipeptides at specific residues within the Aβ(1-42) sequence led to a nearly twofold increase in the crude yield.[3] Furthermore, the HPLC analysis of the crude product from the standard synthesis showed a complex mixture of byproducts, indicative of incomplete couplings due to aggregation. In contrast, the synthesis incorporating pseudoprolines yielded a much cleaner crude product, significantly simplifying the subsequent purification process.[3][4]
Mechanism of Action and Experimental Workflow
The efficacy of pseudoproline dipeptides lies in their ability to transiently alter the peptide's conformational landscape during synthesis.
References
literature review comparing pseudoproline dipeptides for peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of long and complex peptides is often hampered by aggregation of the growing peptide chain, leading to poor yields and purification challenges. Pseudoproline dipeptides have emerged as a powerful tool to overcome these limitations. This guide provides a comprehensive comparison of commonly used pseudoproline dipeptides, supported by a review of published data, to aid in the selection of the optimal building blocks for successful peptide synthesis.
Introduction to Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (B1195125) (from Ser/Thr) or a thiazolidine (B150603) (from Cys) ring system.[1][2] This modification introduces a "kink" in the peptide backbone, similar to that of a proline residue, which effectively disrupts the formation of secondary structures like β-sheets that are responsible for aggregation.[2][3] The protecting group is traceless, as it is readily removed during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native amino acid residue.[2]
The primary advantage of using pseudoproline dipeptides is the significant improvement in the quality and yield of crude peptide products, which simplifies purification and can prevent the need for re-synthesis of failed sequences.[4][5][6] They are particularly effective in the synthesis of "difficult" peptides, including long peptides, hydrophobic sequences, and those prone to aggregation, such as human Amylin and amyloid-beta.[2][7][8]
Mechanism of Action
The effectiveness of pseudoproline dipeptides stems from their ability to modulate the conformation of the growing peptide chain. The introduction of the oxazolidine or thiazolidine ring favors a cis-amide bond conformation, which disrupts the inter- and intramolecular hydrogen bonding that leads to aggregation.[2] By preventing the formation of β-sheets, the peptide chain remains more solvated and accessible to reagents, leading to more efficient coupling and deprotection steps.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents is paramount to both personal safety and research integrity. This guide provides essential safety protocols, logistical information, and disposal plans for Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide used to improve peptide synthesis quality.
Chemical Identifier:
-
Name: this compound
-
Molecular Weight: 609.71 g/mol [1]
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1][3] However, as with all laboratory chemicals, appropriate precautions must be taken to minimize exposure and ensure safe handling, particularly within the context of solid-phase peptide synthesis (SPPS) which involves other hazardous reagents.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, especially when weighing and preparing solutions where dust generation is possible.
| Body Part | Recommended Protection | Specifications |
| Respiratory | Dust Mask | Type N95 (US) or Type P1 (EN 143) should be used where dust formation is a possibility.[1][4] |
| Eyes | Safety Glasses | Must be worn with side-shields to protect against splashes and airborne particles.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice. Gloves must be inspected before use and disposed of properly after handling.[1][6] |
| Body | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing.[4] |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage.
-
Store the container in a cool, dry place, typically refrigerated at 2-8°C for long-term stability.
Handling and Use (Solid Form):
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Weighing: Conduct the weighing of the powdered compound inside a chemical fume hood or a ventilated enclosure to minimize the potential for dust inhalation.
-
Static Discharge: Use anti-static measures when handling the powder to prevent airborne dispersal.
-
Avoid Contact: Prevent direct contact with skin and eyes.[4]
Use in Solid-Phase Peptide Synthesis (SPPS):
-
Solvent Addition: When dissolving the dipeptide, add the solvent slowly to the solid to prevent splashing. Common solvents for SPPS include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
-
Reaction Vessel: Ensure the SPPS reaction vessel is properly set up in a fume hood, especially when using reagents like piperidine (B6355638) for Fmoc deprotection or trifluoroacetic acid (TFA) for cleavage.[7]
-
Washing Steps: Perform all washing steps of the resin with the appropriate solvents within a contained system to ensure efficient removal of reagents and by-products.[7]
Disposal Plan:
-
Contaminated Materials: Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated chemical waste container.[1]
-
Chemical Waste: Liquid waste from the synthesis, including solvents and cleavage solutions, must be collected in a properly labeled hazardous waste container.
-
Regulations: All waste disposal must be carried out in accordance with federal, state, and local environmental control regulations.[4]
Visual Guides
The following diagrams illustrate the standard workflow for handling this chemical and the logical hierarchy of safety measures.
Caption: A flowchart of the handling process from receipt to disposal.
Caption: The hierarchy of controls for ensuring laboratory safety.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. bachem.com [bachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
